molecular formula C17H34BrNO2 B015350 12-(t-Boc-amino)-1-dodecyl Bromide CAS No. 887353-35-7

12-(t-Boc-amino)-1-dodecyl Bromide

Cat. No.: B015350
CAS No.: 887353-35-7
M. Wt: 364.4 g/mol
InChI Key: NMEYVOTVGMXGKU-UHFFFAOYSA-N
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Description

12-(t-Boc-amino)-1-dodecyl Bromide, also known as this compound, is a useful research compound. Its molecular formula is C17H34BrNO2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(12-bromododecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYVOTVGMXGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400835
Record name 12-(t-Boc-amino)-1-dodecyl Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-35-7
Record name 1,1-Dimethylethyl N-(12-bromododecyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-(t-Boc-amino)-1-dodecyl Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-(t-Boc-amino)-1-dodecyl bromide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. It incorporates a long, twelve-carbon aliphatic chain, providing hydrophobicity, which is terminated by a reactive bromide and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for its use as a versatile linker and building block in the synthesis of complex molecules, particularly in the development of novel drug delivery systems and bioactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and application protocols, and its role as a molecular linker.

Core Properties and Characteristics

This compound, also known by its IUPAC name tert-butyl (12-bromododecyl)carbamate, is a key intermediate in organic synthesis. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 887353-35-7[1][2]
Molecular Formula C₁₇H₃₄BrNO₂[1][2]
Molecular Weight 364.36 g/mol [1]
IUPAC Name tert-butyl (12-bromododecyl)carbamate
SMILES CC(C)(C)OC(=O)NCCCCCCCCCCCCBr
Purity Typically ≥95% or ≥97%[2]
Appearance White crystalline powder[3]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
Storage Store at 2-8 °C[3]

Spectroscopic Data

While specific spectra are often proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

2.1. ¹H NMR Spectroscopy

A general ¹H NMR spectrum of a similar compound, Tert-butyl N-(4-azidobutyl)carbamate, shows a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.44 ppm, which is a characteristic signal for a Boc-protected compound.[4]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of tert-Butyl carbamate shows characteristic peaks for the carbonyl group and the carbons of the tert-butyl group.[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl carbamate displays characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate group.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the Boc protection of a long-chain amino alcohol followed by bromination of the terminal hydroxyl group.

3.1. General Protocol for Boc Protection of an Amine

This protocol is a general method for the protection of an amine with di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Sodium Bicarbonate, Triethylamine, or DMAP)

  • Solvent (e.g., THF, Dioxane, Water/THF mixture)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amine substrate in the chosen solvent.[2]

  • Add the base, followed by the addition of (Boc)₂O (typically 1.1-1.5 equivalents).[2]

  • Stir the reaction mixture at room temperature for several hours to overnight.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with EtOAc.[2]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Logical Workflow for Boc Protection:

Caption: General workflow for the N-Boc protection of an amine.

3.2. General Protocol for Alkylation using an Alkyl Bromide

This protocol describes a typical nucleophilic substitution reaction where an amine is alkylated using an alkyl bromide. This is relevant for understanding the reactivity of the bromide end of this compound.

Materials:

  • Nucleophile (e.g., primary or secondary amine)

  • Alkyl Bromide (e.g., this compound)

  • Base (e.g., Potassium Carbonate, Triethylamine)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Dissolve the amine in an anhydrous solvent.[8]

  • Add the base to the solution.[8]

  • Add the alkyl bromide to the reaction mixture.[8]

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • After completion, work up the reaction by filtering off the base and removing the solvent.[8]

  • The product can be purified by distillation or chromatography.[8]

Logical Workflow for Alkylation:

References

"tert-butyl (12-bromododecyl)carbamate" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl (12-bromododecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl (12-bromododecyl)carbamate (CAS No. 887353-35-7) is a bifunctional organic molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a terminal bromine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block, particularly as a flexible linker in the design and synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its applications in drug development.

Chemical Structure and Properties

tert-butyl (12-bromododecyl)carbamate possesses a long C12 alkyl chain, which imparts significant hydrophobicity. One terminus of the chain is functionalized with a bromine atom, a versatile leaving group for nucleophilic substitution reactions. The other end features a carbamate group with the amine protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions.

Chemical Structure:

G Br Br CH2_11 (CH2)12 Br->CH2_11 NH NH CH2_11->NH n1 NH->n1 C_O C=O O O tBu C(CH3)3 O->tBu n1->C_O n1->O n2 n3

Caption: Chemical structure of tert-butyl (12-bromododecyl)carbamate.

Physicochemical Properties:

While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, its key properties can be summarized from supplier information and extrapolated from similar compounds.

PropertyValueSource
CAS Number 887353-35-7[1][2][3][4][5]
Molecular Formula C₁₇H₃₄BrNO₂[1][3]
Molecular Weight 364.37 g/mol [3]
IUPAC Name tert-butyl N-(12-bromododecyl)carbamate[3]
Purity Typically ≥95%[3]
Appearance Expected to be a solid or oil-

Synthesis

The synthesis of tert-butyl (12-bromododecyl)carbamate typically involves the protection of the amino group of 12-bromo-1-dodecanamine with di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.

Experimental Protocol: Synthesis of tert-butyl (12-bromododecyl)carbamate

Materials:

  • 12-bromo-1-dodecanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 12-bromo-1-dodecanamine hydrochloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (12-bromododecyl)carbamate.

Workflow for Synthesis and Purification:

G A Dissolve 12-bromo-1-dodecanamine in DCM and cool to 0°C B Add Triethylamine A->B C Add Boc₂O solution B->C D Stir at room temperature overnight C->D E Reaction Quench (Water) D->E F Work-up (Wash with NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for the synthesis of tert-butyl (12-bromododecyl)carbamate.

Applications in Drug Development

The primary application of tert-butyl (12-bromododecyl)carbamate in drug development is as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC plays a crucial role in its efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The C12 alkyl chain of tert-butyl (12-bromododecyl)carbamate provides a long, flexible linker. The terminal bromine can be displaced by a nucleophile on a warhead that binds to the target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ligase.

Logical Relationship in PROTAC Synthesis:

G cluster_0 tert-butyl (12-bromododecyl)carbamate cluster_1 PROTAC Components A Br-(CH2)12-NHBoc C E3 Ligase Ligand A->C Amide Coupling (after deprotection) B Target Protein Ligand (Warhead) B->A Nucleophilic Substitution D PROTAC Molecule

Caption: Role of tert-butyl (12-bromododecyl)carbamate in PROTAC synthesis.

Conclusion

tert-butyl (12-bromododecyl)carbamate is a valuable and versatile chemical building block for researchers and scientists in drug development. Its bifunctional nature, with orthogonally reactive sites, and its long aliphatic chain make it an ideal linker for constructing complex molecules like PROTACs. The synthetic protocol provided herein offers a reliable method for its preparation, enabling its broader application in the synthesis of novel therapeutics.

References

In-Depth Technical Guide: 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 887353-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(t-Boc-amino)-1-dodecyl Bromide, with CAS number 887353-35-7, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a long C12 alkyl chain, which imparts lipophilicity, a terminal bromide that serves as a reactive handle for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine. This orthogonal design allows for sequential and controlled conjugation to different molecular entities, making it a valuable building block, particularly as a linker in the synthesis of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The long alkyl chain provides spatial separation between the two ends of a conjugate, which can be crucial for biological activity. The Boc protecting group ensures the stability of the amine during initial synthetic steps and can be readily removed under acidic conditions for subsequent modifications. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 887353-35-7
Molecular Formula C₁₇H₃₄BrNO₂
Molecular Weight 364.36 g/mol
IUPAC Name tert-butyl (12-bromododecyl)carbamate
Synonyms N-(12-Bromododecyl)carbamic Acid 1,1-Dimethylethyl Ester
Appearance Neat (liquid or solid)
Purity Typically ≥95%

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 12-amino-1-dodecanol. The first step involves the selective protection of the amino group with a Boc group, followed by the bromination of the hydroxyl group.

Experimental Protocol: N-Boc Protection of 12-Amino-1-dodecanol

This protocol is adapted from general procedures for the Boc protection of amino alcohols.

Materials:

  • 12-amino-1-dodecanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 12-amino-1-dodecanol (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium hydroxide (1.1 eq) to the vigorously stirred solution.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (12-hydroxydodecyl)carbamate.

Experimental Protocol: Bromination of tert-butyl (12-hydroxydodecyl)carbamate

This protocol is based on standard methods for the conversion of primary alcohols to alkyl bromides.

Materials:

  • tert-butyl (12-hydroxydodecyl)carbamate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (12-hydroxydodecyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Bromination 12-Amino-1-dodecanol 12-Amino-1-dodecanol Reaction1 Boc Protection (DCM, NaOH, H2O) 12-Amino-1-dodecanol->Reaction1 Boc2O Boc2O Boc2O->Reaction1 tert-butyl (12-hydroxydodecyl)carbamate tert-butyl (12-hydroxydodecyl)carbamate Reaction1->tert-butyl (12-hydroxydodecyl)carbamate Intermediate tert-butyl (12-hydroxydodecyl)carbamate Reaction2 Appel Reaction (DCM) Intermediate->Reaction2 CBr4_PPh3 CBr4, PPh3 CBr4_PPh3->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthetic workflow for this compound.

Application in Drug Development: A Linker for PROTACs

This compound is an exemplary bifunctional linker suitable for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitination.

The synthesis of a PROTAC using this linker would involve:

  • Conjugation of the E3 Ligase Ligand: The bromide end of the linker can be reacted with a nucleophilic group on the E3 ligase ligand.

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the primary amine.

  • Conjugation of the Target Protein Ligand: The newly exposed amine is then coupled to a carboxylic acid or other suitable functional group on the target protein ligand.

Representative Quantitative Data for PROTAC Linker Activity
PROTAC with LinkerDC₅₀ (nM)Dₘₐₓ (%)
C4 Alkyl Linker15075
C8 Alkyl Linker5090
C12 Alkyl Linker 25 95
C16 Alkyl Linker8085

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Proteasome->Degradation

Mechanism of action for a PROTAC.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, with orthogonally reactive groups, allows for controlled and sequential conjugation strategies. The long alkyl chain provides a flexible spacer, which is often desirable in the design of linkers for modalities such as PROTACs. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a reliable pathway to access this important reagent. As the field of targeted therapeutics continues to evolve, the demand for well-defined and versatile linkers like this compound is expected to grow, underscoring its importance for researchers and scientists in the development of next-generation medicines.

"12-(t-Boc-amino)-1-dodecyl Bromide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 12-(t-Boc-amino)-1-dodecyl Bromide

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a bifunctional molecule commonly utilized in the synthesis of more complex chemical entities.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C17H34BrNO2[1][2][3][4]
Molecular Weight 364.36 g/mol [1][2][4]
Alternate Molecular Weight 364.37 g/mol [5]
IUPAC Name tert-butyl (12-bromododecyl)carbamate[5]
CAS Number 887353-35-7[1][2][4][5]

Structural and Logical Representation

To visualize the connectivity and the constituent functional groups of this compound, the following diagram illustrates the logical relationship between its core components.

G cluster_molecule This compound cluster_components Functional Groups M C17H34BrNO2 Boc t-Boc protecting group (tert-butoxycarbonyl) M->Boc protects Amine Amino Group (-NH-) Boc->Amine attached to Dodecyl Dodecyl Chain (-C12H24-) Amine->Dodecyl at position 12 Bromide Bromide (-Br) Dodecyl->Bromide at position 1

Caption: Logical structure of this compound.

This technical summary provides the essential molecular data and a conceptual diagram for this compound, which are foundational for its application in experimental protocols within research and development.

References

The Lynchpin Molecule: A Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of molecular engineering and targeted therapeutics, the ability to selectively connect different molecular entities is paramount. Bifunctional crosslinkers serve as the essential bridges, enabling the creation of complex conjugates with tailored functionalities. This technical guide provides an in-depth exploration of 12-(t-Boc-amino)-1-dodecyl Bromide , a heterobifunctional crosslinker poised for significant applications in drug delivery, bioconjugation, and surface modification. With its distinct reactive termini—a protected primary amine and a reactive alkyl bromide—separated by a long, flexible dodecyl chain, this molecule offers a unique combination of hydrophobicity, reach, and orthogonal reactivity. This document details its physicochemical properties, potential applications, and comprehensive, inferred experimental protocols for its use, providing a foundational resource for researchers aiming to harness its capabilities.

Core Concepts and Physicochemical Properties

This compound, systematically named tert-butyl (12-bromododecyl)carbamate, is a linear aliphatic molecule with two distinct functional groups. This dual functionality is the cornerstone of its utility as a crosslinker.

  • t-Butoxycarbonyl (Boc)-Protected Amine: The amine group is temporarily masked by the Boc protecting group. This group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic. Its key attribute is its lability under acidic conditions, which allows for its clean and selective removal to unveil a primary amine. This primary amine can then readily participate in a variety of conjugation reactions, such as amidation with activated carboxylic acids (e.g., NHS esters) or reductive amination with aldehydes and ketones.

  • Dodecyl Bromide: The terminal bromide on the twelve-carbon chain serves as a good leaving group in nucleophilic substitution reactions. This makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles such as thiols (from cysteine residues in proteins), amines, and carboxylates.

  • Dodecyl Spacer: The long C12 alkyl chain provides significant spatial separation between the two reactive ends, which can be crucial for mitigating steric hindrance in complex conjugations. Furthermore, this hydrophobic chain can influence the solubility of the resulting conjugate and can be exploited for interactions with lipid bilayers or hydrophobic surfaces. The length of the alkyl spacer has been shown to influence the morphology of self-assembled structures, such as micelles, which can impact cellular internalization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 887353-35-7
Molecular Formula C₁₇H₃₄BrNO₂
Molecular Weight 364.36 g/mol
IUPAC Name tert-butyl (12-bromododecyl)carbamate
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DCM, THF, DMSO)

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a two-step process starting from 12-aminododecan-1-ol.

G cluster_synthesis Synthesis of this compound 12_aminododecanol 12-Aminododecan-1-ol Boc_protection Boc Protection (Boc)₂O, Base 12_aminododecanol->Boc_protection Step 1 Intermediate Intermediate Boc_protection->Intermediate tert-butyl (12-hydroxydodecyl)carbamate Bromination Bromination CBr₄, PPh₃ Final_Product This compound Bromination->Final_Product Intermediate->Bromination Step 2

A representative synthetic pathway for this compound.

The bifunctional nature of this crosslinker allows for a two-step, orthogonal conjugation strategy. This is particularly advantageous for preventing unwanted polymerization or self-conjugation.

G cluster_workflow General Crosslinking Workflow Linker This compound Reaction_1 Nucleophilic Substitution Linker->Reaction_1 Molecule_A Molecule A (with Nucleophile, e.g., Thiol) Molecule_A->Reaction_1 Intermediate_Conjugate Boc-Protected Conjugate A Reaction_1->Intermediate_Conjugate Deprotection Boc Deprotection (e.g., TFA) Intermediate_Conjugate->Deprotection Activated_Conjugate Amine-Active Conjugate A Deprotection->Activated_Conjugate Reaction_2 Amidation Activated_Conjugate->Reaction_2 Molecule_B Molecule B (with Activated Carboxyl, e.g., NHS ester) Molecule_B->Reaction_2 Final_Conjugate A-Linker-B Conjugate Reaction_2->Final_Conjugate

An orthogonal conjugation strategy using the bifunctional crosslinker.

Potential Applications in Research and Drug Development

The unique structural features of this compound open up a range of potential applications.

Development of Novel Drug Delivery Systems

The long hydrophobic dodecyl chain makes this crosslinker an ideal candidate for the functionalization of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). By incorporating this linker into the lipid bilayer, the deprotected amine can be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic payloads to the surface of the nanoparticle.

G cluster_drug_delivery Liposome Functionalization Liposome Liposome Bilayer Aqueous Core Linker_Insertion Linker Insertion Liposome:f0->Linker_Insertion Functionalized_Liposome Functionalized Liposome Surface-Exposed Amine Linker_Insertion->Functionalized_Liposome:f0 Ligand_Conjugation Ligand Conjugation Functionalized_Liposome:f0->Ligand_Conjugation Targeted_Liposome Targeted Liposome Targeting Ligand Ligand_Conjugation->Targeted_Liposome:f0

A potential application in the surface functionalization of liposomes.
Surface Modification of Biomaterials

The alkyl bromide terminus can be used to covalently attach the linker to surfaces containing nucleophilic groups. Subsequent deprotection of the Boc group provides a surface functionalized with primary amines, which can be used for further modifications, such as immobilizing proteins, peptides, or other bioactive molecules.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

While PEG linkers are more common in PROTAC design, long alkyl chains can be explored as alternative spacers. The orthogonal reactivity of this compound allows for the sequential attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that can induce the degradation of the target protein.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound as a bifunctional crosslinker. These are inferred from standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)

Objective: To covalently attach the crosslinker to a peptide via a thioether bond.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5

  • Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. Add a 10-fold molar excess of TCEP to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in DMF.

  • Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the reduced peptide solution. The final concentration of DMF should not exceed 10% (v/v) to avoid peptide denaturation.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting Boc-protected peptide-linker conjugate by RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., ESI-MS) and HPLC.

Protocol 2: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 95% TFA, 2.5% DCM, and 2.5% TIS.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and other volatiles by rotary evaporation or by purging with a stream of nitrogen.

  • Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The product can be further purified by RP-HPLC if necessary.

Protocol 3: Conjugation of the Deprotected Linker to an NHS-Activated Molecule

Objective: To form an amide bond between the amine-functionalized conjugate and an NHS-activated molecule.

Materials:

  • Deprotected conjugate from Protocol 2

  • NHS-activated molecule (e.g., a fluorescent dye, biotin, or another protein)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reactants: Dissolve the deprotected conjugate in the reaction buffer. Dissolve the NHS-activated molecule in DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the NHS-activated molecule stock solution to the solution of the deprotected conjugate.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugated molecules.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Quantitative Data from Analogous Systems

Table 2: Representative Yields for Orthogonal Crosslinking Reactions

Reaction StepReactantsTypical Yield (%)
Nucleophilic Substitution Alkyl Halide + Thiol70-90%
Boc Deprotection Boc-Amine + TFA>95%
Amidation Primary Amine + NHS Ester60-85%

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Conclusion

This compound is a versatile heterobifunctional crosslinker with significant potential in various areas of chemical biology and drug development. Its orthogonal reactive ends, combined with a long, hydrophobic spacer, offer a unique set of properties that can be strategically employed in the synthesis of complex molecular architectures. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore and exploit the capabilities of this promising molecule in their own investigations. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-defined and versatile crosslinkers like this compound will undoubtedly increase.

An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 12-(t-Boc-amino)-1-dodecyl Bromide, a bifunctional molecule increasingly utilized in the synthesis of complex therapeutic agents. Its unique structure, featuring a long aliphatic chain with a terminal bromide and a carbamate-protected amine, makes it a valuable building block, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl (12-bromododecyl)carbamate, is a key intermediate in organic synthesis. The presence of a reactive alkyl bromide at one end and a stable, yet readily deprotectable, Boc-protected amine at the other allows for sequential and controlled chemical modifications. This dual functionality is paramount in the construction of heterobifunctional molecules.

PropertyValue
CAS Number 887353-35-7
Molecular Formula C₁₇H₃₄BrNO₂
Molecular Weight 364.36 g/mol
Appearance White to off-white solid or colorless oil
Purity Typically ≥95%
IUPAC Name tert-butyl (12-bromododecyl)carbamate

Primary Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most significant application of this compound is as a flexible, long-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 12-carbon chain of this compound provides significant spatial separation, which can be crucial for optimal ternary complex formation and subsequent protein degradation.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_recruitment 1. Recruitment cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with C12 Linker) PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step process. This allows for the controlled and directional assembly of the final heterobifunctional molecule.

PROTAC_Synthesis_Workflow Start Starting Materials Linker 12-(t-Boc-amino)-1-dodecyl Bromide Start->Linker Ligand1 POI Ligand (with nucleophilic group, e.g., -OH, -NH2) Start->Ligand1 Ligand2 E3 Ligase Ligand (with carboxylic acid) Start->Ligand2 Step1 Step 1: Nucleophilic Substitution Linker->Step1 Ligand1->Step1 Step3 Step 3: Amide Coupling Ligand2->Step3 Intermediate Boc-Linker-Ligand 1 Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Amine_Intermediate H2N-Linker-Ligand 1 Intermediate Step2->Amine_Intermediate Amine_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule (POI Ligand-Linker-E3 Ligase Ligand) Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Sequential synthesis workflow for a PROTAC molecule.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols are based on general procedures for similar linkers and may require optimization for specific substrates.

Protocol 1: Nucleophilic Substitution (Alkylation)

This protocol describes the reaction of the bromide end of the linker with a nucleophilic group (e.g., a phenol or an amine) on the Protein of Interest (POI) ligand.

Materials:

  • This compound

  • POI ligand with a nucleophilic handle (e.g., hydroxyl or amino group)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) for phenols, or N,N-Diisopropylethylamine (DIPEA) for amines)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents for a phenol) to the solution.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., room temperature to 80 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product (Boc-Linker-POI Ligand) by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine, which is then available for coupling to the E3 ligase ligand.

Materials:

  • Boc-Linker-POI Ligand intermediate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.

  • The resulting amine salt (H₂N-Linker-POI Ligand · TFA) is often used directly in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the E3 ligase ligand.

Materials:

  • H₂N-Linker-POI Ligand · TFA salt from Protocol 2

  • E3 ligase ligand with a carboxylic acid functionality

  • Anhydrous DMF

  • Amide coupling reagent (e.g., HATU, HBTU)

  • A suitable base (e.g., DIPEA)

  • Inert atmosphere

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) and the H₂N-Linker-POI Ligand · TFA salt (1.1 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) to the solution.

  • Add DIPEA (2.5-3.0 equivalents) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of complex, biologically active molecules. Its primary application as a long-chain, flexible linker in the development of PROTACs underscores its importance in modern drug discovery. The straightforward, sequential reactivity of its two functional groups allows for the controlled and modular assembly of these sophisticated therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this key building block in their drug development endeavors.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, as well as the molecule's overall physicochemical properties like cell permeability and solubility.[1][2][3][4]

Aliphatic chains are a common and versatile choice for PROTAC linkers due to their synthetic tractability and their ability to systematically vary linker length.[1][5][6] The use of long alkyl chains can enhance lipophilicity, which may improve membrane penetration.[] This document provides detailed protocols for the synthesis of a PROTAC using "12-(t-Boc-amino)-1-dodecyl Bromide," a bifunctional linker with a terminal bromide for alkylation and a Boc-protected amine for subsequent amide bond formation. This linker allows for a strategic and sequential approach to PROTAC assembly.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols outline a general strategy assuming one ligand contains a nucleophilic group (e.g., a phenol or amine) for alkylation and the second ligand possesses a carboxylic acid for amide bond formation.

Protocol 1: Alkylation of Ligand 1

This protocol describes the attachment of the linker to the first ligand (Ligand 1, containing a nucleophilic -OH or -NH2 group) via an alkylation reaction.

Materials:

  • Ligand 1 (containing a nucleophilic group, 1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve Ligand 1 in anhydrous DMF.

  • Add K₂CO₃ or Cs₂CO₃ to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at 60-80 °C for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: TFA-Mediated Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling step.[8]

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[8][9]

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[9]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Protocol 3: Final Amide Coupling

This protocol describes the coupling of the deprotected linker-ligand intermediate with the second ligand (Ligand 2, containing a carboxylic acid).

Materials:

  • Amine-TFA salt from Protocol 2 (1.0 eq)

  • Ligand 2 (with a carboxylic acid, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve Ligand 2 in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes to pre-activate the carboxylic acid.[8]

  • In a separate flask, dissolve the amine-TFA salt from Protocol 2 in a minimal amount of anhydrous DMF and add it to the pre-activated Ligand 2 mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 4: Purification

Procedure:

  • Purify the crude final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Workflow Overview

The overall synthetic strategy involves a sequential, three-step process to assemble the final PROTAC molecule. This approach allows for controlled construction and purification of intermediates.

PROTAC_Synthesis_Workflow Ligand1 Ligand 1 (with -OH or -NH2) Step1 Protocol 1: Alkylation Ligand1->Step1 Linker This compound Linker->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Amine-Linker-Ligand 1 (TFA Salt) Step2->Intermediate2 Step3 Protocol 3: Amide Coupling (HATU/DIPEA) Intermediate2->Step3 Ligand2 Ligand 2 (with -COOH) Ligand2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Step4 Protocol 4: Purification (HPLC) Crude_PROTAC->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Data Presentation

Successful synthesis should be confirmed at each stage with appropriate analytical techniques. The following table outlines the expected analytical data for key compounds in the synthesis.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Analytical TechniqueExpected Outcome
This compoundC₁₇H₃₄BrNO₂363.1773NMR, LC-MSPurity >95%; MS signal corresponding to [M+H]⁺ or [M+Na]⁺.[10]
Boc-Protected IntermediateVaries based on Ligand 1VariesLC-MS, NMRMS signal confirming successful alkylation; NMR showing signals for both linker and Ligand 1.
Amine-Linker-Ligand 1 (TFA Salt)Varies based on Ligand 1VariesLC-MSMS signal confirming loss of the Boc group (mass decrease of 100.05 Da).
Final PROTACVaries based on Ligand 1 & 2VariesHPLC, HRMS, NMRPurity >95% by HPLC; High-resolution mass confirming elemental composition; NMR consistent with the final structure.

Conclusion

The use of this compound offers a reliable and strategic approach for the synthesis of PROTACs with long aliphatic linkers. The protocols provided herein detail a robust workflow involving sequential alkylation, deprotection, and amide coupling. Careful execution of these steps, coupled with diligent monitoring and purification, will enable the successful synthesis of novel PROTAC molecules for targeted protein degradation studies. The flexibility of the long dodecyl chain can be crucial for establishing a productive ternary complex, and this building block provides a valuable tool for researchers exploring the structure-activity relationships of PROTAC linkers.

References

Application Notes and Protocols for 12-(t-Boc-amino)-1-dodecyl Bromide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl linkers, such as those derived from 12-(t-Boc-amino)-1-dodecyl bromide, offer a versatile and synthetically accessible option for PROTAC design. The 12-carbon chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase to form a productive ternary complex.[4] The hydrophobic nature of the alkyl chain can enhance cell membrane permeability, a common challenge for the typically large PROTAC molecules.[5] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PROTACs.

Data Presentation

The length of the alkyl linker significantly impacts the degradation efficiency of a PROTAC. The optimal linker length is target-dependent and often requires empirical determination. Below is a summary of representative data illustrating the effect of linker length on PROTAC performance. While specific DC50 and Dmax values for a PROTAC utilizing a this compound-derived linker are highly dependent on the specific POI ligand and E3 ligase ligand, the following table provides a conceptual framework based on published trends for long-chain alkyl linkers.

Linker MoietyTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference Cell Line
C12 Alkyl Chain Estrogen Receptor-α (ER-α)IAPPotent Degradation Observed>80%MCF7
C16 Alkyl ChainEstrogen Receptor-α (ER-α)IAPHighly Potent~90%MCF7
C19 Alkyl ChainEstrogen Receptor-α (ER-α)IAPReduced Potency<70%MCF7

Note: The data presented is illustrative and based on graphical representations of degradation efficiency from studies on linker optimization. Actual values will vary based on the specific molecular composition of the PROTAC.[4]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a 12-carbon alkyl linker to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-C12 Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Released Ub Ubiquitin Ub->Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start ligand_prep Prepare POI and E3 Ligase Ligands with appropriate functional groups start->ligand_prep linker_coupling Couple one ligand to This compound ligand_prep->linker_coupling deprotection Boc Deprotection (TFA/DCM) linker_coupling->deprotection final_coupling Couple second ligand to the linker-ligand intermediate deprotection->final_coupling purification Purify final PROTAC (e.g., HPLC) final_coupling->purification characterization Characterize PROTAC (LC-MS, NMR) purification->characterization western_blot Western Blot for Protein Degradation (Determine DC50 and Dmax) characterization->western_blot Biological Testing cell_viability Cell Viability Assay (e.g., MTS/MTT) western_blot->cell_viability mechanistic_assays Mechanistic Assays (e.g., Ubiquitination Assay) cell_viability->mechanistic_assays end End mechanistic_assays->end

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of Ligand-C12-NH-Boc Intermediate

This protocol describes the coupling of an amine- or phenol-containing ligand (Ligand-XH) to this compound.

Reagents and Materials:

  • Ligand-XH (amine or phenol functionalized) (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq) or Potassium Carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Reaction vessel

  • Stir plate and stir bar

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, flash chromatography system)

Procedure:

  • Under an inert atmosphere, dissolve Ligand-XH (1.0 eq) in anhydrous DMF.

  • Add the base. For an amine, use DIPEA (3.0 eq). For a phenol, use K2CO3 (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand-C12-NH-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal the terminal amine.

Reagents and Materials:

  • Ligand-C12-NH-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Ligand-C12-NH-Boc intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-30% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final coupling of the deprotected intermediate with a carboxylic acid-containing ligand (Ligand'-COOH).

Reagents and Materials:

  • Ligand-C12-NH2 intermediate (from Protocol 2) (1.0 eq)

  • Ligand'-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Reaction vessel

  • Stir plate and stir bar

  • Standard work-up and purification equipment (preparative HPLC)

Procedure:

  • Under an inert atmosphere, dissolve Ligand'-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the Ligand-C12-NH2 intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (1.0-2.0 eq) to neutralize the TFA salt if necessary.

  • Add the solution of the amine intermediate to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly from the reaction mixture using preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 4: Western Blot for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.

Reagents and Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Determine the DC50 and Dmax values from the dose-response curve.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with long alkyl linkers. The protocols and workflows provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The systematic variation of linker length and composition remains a critical aspect of PROTAC optimization, and the use of well-defined linkers like the one described herein facilitates this process. Careful characterization and biological evaluation are paramount to understanding the structure-activity relationship and advancing the development of potent and selective targeted protein degradation therapeutics.

References

Application Note: Protocol for Boc Deprotection of 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from "12-(t-Boc-amino)-1-dodecyl Bromide" to yield 12-amino-1-dodecyl bromide as its corresponding acid salt. The primary alkyl bromide is generally stable under the acidic conditions required for Boc removal. The choice between the two common reagents, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[3]

Reaction Scheme:

Boc-NH-(CH₂)₁₂-Br + Acid → H₃N⁺-(CH₂)₁₂-Br · X⁻ + CO₂ + Isobutylene (where X⁻ = CF₃COO⁻ or Cl⁻)

Comparative Data for Deprotection Methods

The selection of the deprotection agent can influence reaction time, product salt form, and ease of purification. While both TFA and HCl are highly effective, they have distinct characteristics.[3] TFA salts are sometimes oily, whereas hydrochloride salts are often crystalline solids that are easier to isolate.[4]

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Typical Reagent 20-50% TFA in Dichloromethane (DCM)[3]4M HCl in 1,4-Dioxane[3]
Reaction Time 30 minutes to a few hours[1][3]30 minutes to 4 hours[2][3]
Temperature 0 °C to Room Temperature[5]Room Temperature[6]
Typical Yield High to quantitative[3]High to quantitative[3]
Product Salt Form Trifluoroacetate (often an oil)[4]Hydrochloride (often a crystalline solid)[3][4]
Notes TFA is volatile and corrosive; workup requires neutralization or direct evaporation.[1][5]Provides the hydrochloride salt directly, which can often be precipitated and filtered.[5]

Detailed Experimental Protocols

Safety Precautions: Both Trifluoroacetic Acid (TFA) and concentrated HCl solutions are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and common method for Boc deprotection, valued for its speed and efficiency.[1][2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up option B)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 v/v mixture).[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1]

  • Work-up Option A (Isolation of TFA salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the 12-amino-1-dodecyl bromide trifluoroacetate salt, which can often be used in the next step without further purification.[7]

  • Work-up Option B (Isolation of free amine):

    • After reaction completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 12-amino-1-dodecyl bromide.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as it often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[3][5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware, including a Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Place the this compound in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl) to the starting material.[5] Stir the resulting mixture at room temperature.

  • Reaction: Stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.[5]

  • Drying: Dry the purified 12-amino-1-dodecyl bromide hydrochloride salt under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection process, from the starting material to the final isolated product.

Boc_Deprotection_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_end Product start_material 1. Starting Material 12-(t-Boc-amino)- 1-dodecyl Bromide dissolve 2. Dissolve in Anhydrous Solvent (e.g., DCM) start_material->dissolve add_acid 3. Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react 4. Stir at RT (Monitor by TLC/LCMS) add_acid->react workup 5. Quench/Evaporate & Extract/Precipitate react->workup final_product 6. Final Product 12-Amino-1-dodecyl Bromide Salt workup->final_product

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Deprotection of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies the isolation of the deprotected amine.[1] This document provides detailed protocols and application notes for the efficient and clean removal of the Boc protecting group using TFA.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction. The process involves the following key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][2]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage. This step results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[1][2]

Due to the evolution of carbon dioxide gas, it is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a sealed container to prevent pressure buildup.[1][2]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and their outcomes.

TFA Concentration (% in DCM)Reaction TimeTemperatureAverage Peptide Purity (%)Key Observations
25%2 hoursRoom Temperature-A commonly used and generally effective condition.[1]
50-55%30 minutes - 2 hoursRoom Temperature~9% higher on average than 100% TFA55% TFA has been shown to result in higher purity peptides in some cases compared to 100% TFA, potentially due to better resin swelling.[1][3][4]
100% (neat TFA)5-30 minutesRoom Temperature-Provides very rapid deprotection but may increase the risk of side product formation.[1]
2 equivalents in Ionic Liquid7-10 minutes110-130 °C-An alternative method for accelerated deprotection.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution-Phase Synthesis

This protocol is suitable for a wide range of Boc-protected amines in solution.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

  • Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions.[1]

  • Slowly add TFA to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitor the progress of the deprotection using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene a few times.[1]

  • The crude product, which is the TFA salt of the amine, can often be precipitated by adding cold diethyl ether to the residue.[1]

  • Collect the precipitated solid by filtration or centrifugation.[1]

  • Wash the solid with cold diethyl ether to remove any remaining byproducts.[1]

  • Dry the final product under vacuum.[1]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • Deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[1]

  • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1]

  • Add the deprotection cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine this wash with the initial filtrate.[1]

  • Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]

  • Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[1]

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[1]

  • Dry the purified peptide under vacuum.[6]

Side Reactions and the Use of Scavengers

The primary cause of side reactions during Boc deprotection is the formation of the highly reactive tert-butyl cation.[7] This electrophile can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[7] To prevent these unwanted modifications, scavengers are added to the deprotection cocktail.[7] Scavengers are nucleophilic species that are more reactive or present in a much higher concentration than the sensitive residues, thereby trapping the tert-butyl cation.[7]

Common Scavengers and Their Targets:

ScavengerTarget ResiduesNotes
Triisopropylsilane (TIS)General, TryptophanA very common and effective scavenger.[1]
WaterGeneralOften included in cleavage cocktails.[1]
ThioanisoleTryptophan, Methionine
1,2-Ethanedithiol (EDT)TryptophanParticularly effective at preventing acid-catalyzed oxidation of tryptophan.[7]
PhenolTyrosineActs as a decoy for the tert-butyl cation.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ TFA_H H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation Tert-butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺, TFA⁻ Free_Amine->Amine_Salt Protonation TFA_anion TFA⁻

Caption: Mechanism of TFA-mediated Boc deprotection.

TFA_Deprotection_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA React React at Room Temperature Add_TFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Work-up Monitor->Workup Reaction Complete Evaporate Evaporate Solvent and Excess TFA Workup->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Product (Filtration/Centrifugation) Precipitate->Isolate Wash Wash with Cold Diethyl Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry End End: Deprotected Amine Salt Dry->End

Caption: General experimental workflow for TFA deprotection.

References

Application Notes and Protocols for the Deprotection of Boc-Protected Alkyl Bromides using HCl/Doxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its facile, acid-labile removal. Among the various acidic reagents employed for Boc deprotection, a solution of hydrogen chloride (HCl) in 1,4-dioxane offers a reliable and efficient method, particularly for substrates sensitive to stronger acids like trifluoroacetic acid (TFA). This document provides detailed application notes and experimental protocols for the removal of the Boc protecting group from alkyl bromides, yielding the corresponding bromoalkylamine hydrochloride salts, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The acid-catalyzed deprotection of a Boc-protected amine is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The liberated amine is subsequently protonated by the excess acid to form the hydrochloride salt.[1] The choice of 4M HCl in dioxane is often favored for its ability to effect clean and complete deprotection, often with the desired product precipitating from the reaction mixture as the hydrochloride salt, simplifying purification.[2][3]

Data Presentation

The following tables summarize quantitative data from various literature sources for the deprotection of Boc-protected amines using HCl in dioxane.

Table 1: Deprotection of Various Boc-Protected Amines with HCl/Dioxane

Starting Material (SM)ReagentSolventTime (h)TemperatureProductYield (%)Reference
80 mg SM4M HCl in dioxane (2 mL)Dioxane (5 mL)2Room Temp.Amine48[2]
89 mg SM4N HCl in dioxane (2 mL)Dioxane2Room Temp.bis-HCl salt91[2]
8.14 g SM4M HCl in dioxane (60 mL)Dioxane16Room Temp.Amine salt100[2]
500 mg SM4N HCl in dioxane (3 mL)Dioxane (10 mL)24Room Temp.HCl salt-[2]
Various Amino Acids/Peptides4M HCl in dioxaneDioxane0.5Room Temp.Amino Acid/Peptide HCl salt>95[4][5]

Table 2: Comparison of Deprotection Conditions for a Model Peptide

Deprotection CocktailTimeYield of Target Peptide (%)
50% TFA/DCM5 min78
50% TFA/DCM2 x 30 min98
4 M HCl/dioxane5 min85
4 M HCl/dioxane2 x 30 min96

Data adapted from a study on solid-phase peptide synthesis.[6]

Experimental Protocols

General Protocol for Boc Deprotection of an Alkyl Bromide

This protocol provides a general procedure for the deprotection of a Boc-protected alkyl bromide using 4M HCl in 1,4-dioxane.

Materials:

  • Boc-protected alkyl bromide

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask containing the Boc-protected alkyl bromide (1.0 eq.), add a sufficient volume of 4M HCl in 1,4-dioxane to fully dissolve or suspend the starting material. A typical concentration is in the range of 0.1-0.5 M.

  • Stir the resulting solution or suspension at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours depending on the substrate.[2][4]

  • Upon completion of the reaction, a precipitate of the bromoalkylamine hydrochloride salt may form.

  • If a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with anhydrous diethyl ether to remove any residual dioxane and byproducts.

  • Dry the product under vacuum to obtain the pure bromoalkylamine hydrochloride salt.

Example Protocol: Synthesis of 3-Bromopropan-1-amine Hydrochloride

This protocol details the deprotection of tert-butyl (3-bromopropyl)carbamate.

Materials:

  • tert-Butyl (3-bromopropyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve tert-butyl (3-bromopropyl)carbamate (10.0 g, 42.0 mmol) in 4M HCl in 1,4-dioxane (100 mL).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be fully consumed.

  • After 2 hours, add anhydrous diethyl ether (100 mL) to the reaction mixture to precipitate the product.

  • Stir the resulting suspension for 15 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether (2 x 50 mL).

  • Dry the solid under high vacuum to yield 3-bromopropan-1-amine hydrochloride.

Mandatory Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Hydrochloride Salt Free_Amine->Amine_Salt + HCl

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Workflow Start Start with Boc-Protected Alkyl Bromide Reaction Dissolve in 4M HCl/Dioxane Stir at Room Temperature Start->Reaction Monitoring Monitor Reaction by TLC or LC-MS Reaction->Monitoring Precipitation Add Diethyl Ether to Precipitate Product Monitoring->Precipitation Reaction Complete Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Washing Wash with Anhydrous Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Obtain Pure Bromoalkylamine Hydrochloride Salt Drying->End

References

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, providing a versatile platform for tailoring surface properties. The molecule 12-(tert-butoxycarbonyl-amino)-1-dodecyl bromide is a bifunctional organic compound designed for the formation of SAMs with a protected primary amine terminus. The long dodecyl chain facilitates the formation of a densely packed, ordered monolayer driven by van der Waals interactions. The terminal bromide allows for covalent attachment to suitable substrates, while the t-Boc protecting group offers a stable yet readily cleavable mask for the amine functionality.

This protected amine, once deprotected, provides a reactive site for the covalent immobilization of a wide array of molecules, including fluorescent dyes, proteins, peptides, nucleic acids, and small molecule drugs. This two-step functionalization strategy is particularly valuable in drug development for applications such as high-throughput screening, biosensor fabrication, and studying cell-surface interactions.

Principles of SAM Formation and Functionalization

The utility of 12-(t-Boc-amino)-1-dodecyl bromide in creating functional surfaces is a three-stage process:

  • SAM Formation: The alkyl bromide headgroup reacts with a suitable substrate to form a covalent bond, leading to the self-assembly of the molecules into an ordered monolayer.

  • Deprotection: The t-Boc protecting group is removed from the terminal amine under acidic conditions, exposing a primary amine surface.

  • Functionalization: The primary amine-terminated SAM is then reacted with a molecule of interest, such as a drug candidate or a biomolecule, for specific applications.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 887353-35-7
Molecular Formula C₁₇H₃₄BrNO₂
Molecular Weight 364.37 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like ethanol, chloroform, and THF
Expected Surface Characterization Data

The following table summarizes the anticipated changes in surface properties at each stage of the modification process. These values are illustrative and based on typical results for similar long-chain alkyl SAMs on a silicon oxide substrate.

Stage of ModificationWater Contact Angle (°)Ellipsometric Thickness (Å)Key XPS Elemental Peaks
Bare Silicon Substrate< 100Si, O
After SAM Formation70 - 8015 - 20C, N, O, Br, Si
After t-Boc Deprotection50 - 6012 - 17C, N, O, Si
After FunctionalizationDependent on attached moleculeDependent on attached moleculeC, N, O, Si, and elements from the attached molecule

Experimental Protocols

Protocol 1: Formation of this compound SAM on a Hydroxylated Surface

This protocol describes the formation of a self-assembled monolayer on a silicon wafer with a native oxide layer. The proposed mechanism involves a nucleophilic substitution reaction between the hydroxyl groups on the substrate and the alkyl bromide.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Anhydrous toluene

  • This compound

  • Triethylamine (TEA) or another non-nucleophilic base

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers into the desired size.

    • Place the wafers in a glass container and immerse them in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Carefully decant the Piranha solution and rinse the wafers extensively with DI water.

    • Rinse the wafers with anhydrous toluene.

    • Dry the wafers under a stream of nitrogen or argon gas.

    • Heat the wafers in an oven at 110-120 °C for at least 1 hour to remove any residual water.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Add a 1.5 molar equivalent of triethylamine to the solution to act as a proton sponge.

    • Place the cleaned and dried silicon wafers in the solution.

    • Seal the container and incubate at 60-80 °C for 12-24 hours. The elevated temperature is to promote the reaction between the alkyl bromide and the surface hydroxyl groups.

  • Post-Deposition Cleaning:

    • Remove the wafers from the solution.

    • Rinse the wafers sequentially with fresh anhydrous toluene and then ethanol to remove any non-covalently bound molecules.

    • Dry the wafers under a stream of nitrogen or argon gas.

    • Store the functionalized substrates in a desiccator.

Protocol 2: t-Boc Deprotection of the SAM

This protocol describes the removal of the t-Boc protecting group to expose the primary amine functionality.

Materials:

  • SAM-coated substrate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • DI water

  • Nitrogen or Argon gas

Procedure:

  • Deprotection Reaction:

    • Prepare a solution of 20-50% TFA in DCM (v/v).

    • Immerse the SAM-coated substrate in the TFA/DCM solution.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Neutralization and Rinsing:

    • Remove the substrate from the acidic solution.

    • Rinse the substrate with DCM.

    • Immerse the substrate in a saturated sodium bicarbonate solution for 5 minutes to neutralize any remaining acid.

    • Rinse the substrate thoroughly with DI water.

    • Dry the substrate under a stream of nitrogen or argon gas.

    • The substrate now presents a primary amine-terminated SAM.

Protocol 3: Functionalization of the Amine-Terminated SAM with a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating a molecule with a carboxylic acid group to the amine-terminated SAM using carbodiimide chemistry.

Materials:

  • Amine-terminated SAM substrate from Protocol 2

  • Carboxylic acid-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Phosphate-buffered saline (PBS)

  • Nitrogen or Argon gas

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF to a concentration of 1-10 mM.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the mixture at room temperature for 1-2 hours under a nitrogen or argon atmosphere to form the NHS-ester.

  • Coupling to the Amine-Terminated SAM:

    • Immerse the amine-terminated SAM substrate in the activated NHS-ester solution.

    • Allow the coupling reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

  • Final Rinsing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate with DMF to remove unreacted reagents.

    • Rinse with PBS and then DI water.

    • Dry the substrate under a stream of nitrogen or argon gas.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_deprotect Deprotection cluster_functionalize Functionalization Si_wafer Silicon Wafer Piranha Piranha Cleaning Si_wafer->Piranha Rinse_Dry Rinse and Dry Piranha->Rinse_Dry Deposition Immerse Substrate Rinse_Dry->Deposition Solution_Prep Prepare Solution of This compound Solution_Prep->Deposition Rinse_Dry_SAM Rinse and Dry Deposition->Rinse_Dry_SAM Deprotection_Step Immerse SAM Rinse_Dry_SAM->Deprotection_Step TFA_Solution Prepare TFA/DCM Solution TFA_Solution->Deprotection_Step Neutralize_Rinse Neutralize and Rinse Deprotection_Step->Neutralize_Rinse Coupling Couple to Amine-SAM Neutralize_Rinse->Coupling Activate_Molecule Activate Molecule (e.g., with EDC/NHS) Activate_Molecule->Coupling Final_Rinse Final Rinse Coupling->Final_Rinse

Caption: Experimental workflow for SAM formation and functionalization.

logical_relationship cluster_molecule Starting Molecule cluster_surface Surface Chemistry cluster_application Application Molecule This compound SAM t-Boc-Amine Terminated SAM Molecule->SAM Self-Assembly Amine_SAM Primary Amine Terminated SAM SAM->Amine_SAM Deprotection Functionalized_Surface Functionalized Surface (e.g., with Drug Candidate) Amine_SAM->Functionalized_Surface Functionalization

Caption: Logical relationship of the surface modification process.

Applications in Drug Development

The ability to create well-defined, functionalized surfaces using this compound has significant implications for various stages of drug development:

  • High-Throughput Screening (HTS): Amine-terminated SAMs can be used to immobilize a library of small molecules or peptides. These arrays can then be screened against a specific target protein to identify potential drug candidates. The well-ordered nature of the SAM ensures that the immobilized molecules are presented in a consistent manner, improving the reliability of the screening results.

  • Biosensor Development: The functionalized surface can be used as the sensing element in a variety of biosensor platforms (e.g., Surface Plasmon Resonance, Quartz Crystal Microbalance). For example, an antibody can be immobilized on the amine-terminated SAM to create a sensor for detecting a specific antigen.

  • Cell-Surface Interaction Studies: The surface chemistry of an implant or a cell culture substrate can significantly influence cellular response. By functionalizing the amine-terminated SAM with different biomolecules, researchers can study how specific surface cues affect cell adhesion, proliferation, and differentiation. This is crucial for the development of biocompatible materials and tissue engineering scaffolds.

  • Controlled Drug Delivery: While not a direct application of the SAM on a flat surface, the chemistry involved is relevant to the functionalization of nanoparticles for drug delivery. The amine groups can be used to attach targeting ligands or to control the release of a drug from the nanoparticle surface.

Conclusion

This compound is a versatile molecule for the creation of functionalized surfaces. The protocols outlined in this document provide a framework for the formation of a t-Boc-protected amine SAM, its subsequent deprotection, and functionalization. The resulting amine-terminated surface serves as a robust platform for a wide range of applications in drug discovery and development, enabling researchers to precisely control the chemical and biological properties of a material's surface.

Application Notes and Protocols for Surface Modification with 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 12-(t-Boc-amino)-1-dodecyl Bromide in the surface modification of various substrates. This bifunctional molecule features a terminal bromo group suitable for covalent attachment to nucleophilic surfaces and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group offers a strategic advantage by allowing for a controlled, two-step functionalization process. Initially, the molecule is immobilized via the alkyl bromide. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which can then be utilized for the covalent attachment of a diverse range of biomolecules, nanoparticles, or other functional moieties.

This methodology is particularly valuable for applications in biosensor development, drug delivery systems, and biomaterial engineering where precise control over surface chemistry is paramount.

Key Applications:
  • Biosensor Fabrication: The exposed amine-terminated surface can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.[1][2]

  • Drug Delivery Systems: Nanoparticles functionalized with an amine surface can be conjugated with targeting ligands or loaded with therapeutic agents for targeted drug delivery.[1][3]

  • Biomaterial Engineering: Modifying the surface of implants or cell culture substrates can improve biocompatibility and promote specific cellular responses.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of surfaces at different stages of modification. The values are illustrative and based on results reported for similar surface modification processes.

Surface StageAnalytical TechniqueParameterTypical Value RangeReference
Initial Substrate (e.g., Amine-functionalized Silica) Water Contact AngleHydrophilicity45 - 55°[4]
X-ray Photoelectron Spectroscopy (XPS)N (1s) Atomic %5 - 10%[4]
After Immobilization of this compound Water Contact AngleIncreased Hydrophobicity70 - 85°[4]
X-ray Photoelectron Spectroscopy (XPS)Br (3d) Atomic %1 - 3%[4]
After Boc Deprotection Water Contact AngleIncreased Hydrophilicity50 - 65°[4]
X-ray Photoelectron Spectroscopy (XPS)N (1s) Atomic %Increased intensity[4]
X-ray Photoelectron Spectroscopy (XPS)Br (3d) Atomic %Unchanged[4]

Experimental Protocols

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups (e.g., aminosilanized silica or glass). The reaction proceeds via a nucleophilic substitution (Sɴ2) reaction where the surface amine groups displace the bromide ion.

Materials:

  • Amine-functionalized substrate (e.g., glass slides, silica nanoparticles)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Toluene)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

  • Washing solvents (e.g., DMF, ethanol, deionized water)

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. For nanoparticle suspensions, disperse them in the anhydrous reaction solvent.

  • Reaction Setup: Place the substrate in the reaction vessel. If using a suspension, add it to the vessel. The entire system should be under an inert atmosphere to prevent side reactions with moisture.

  • Reagent Addition:

    • Dissolve this compound in the anhydrous solvent to a suitable concentration (e.g., 5-10 mM).

    • Add the solution to the reaction vessel.

    • Add the base (e.g., TEA) to the reaction mixture, typically at a 2-3 fold molar excess relative to the alkyl bromide. The base acts as a scavenger for the HBr generated during the reaction.

  • Reaction Conditions: Stir or agitate the reaction mixture at an elevated temperature (e.g., 50-60 °C) for 24-48 hours.[5]

  • Washing: After the reaction, cool the mixture to room temperature.

    • For planar substrates, remove them from the solution and wash sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.

    • For nanoparticles, centrifuge the solution to pellet the functionalized particles. Resuspend the pellet in fresh solvent and repeat the washing steps.[5]

  • Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

Protocol 2: Boc Group Deprotection to Expose Primary Amines

This protocol details the removal of the t-Boc protecting group from the immobilized molecule to expose the terminal primary amine. This is typically achieved under acidic conditions.[6][7][8]

Materials:

  • Boc-protected substrate from Protocol 1

  • Deprotection reagent:

    • Option A: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25% v/v TFA in DCM).[6][7]

    • Option B: 4M Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or isopropanol).[6]

  • Neutralization solution (e.g., 5% DIEA in DCM or a dilute ammonium hydroxide solution)

  • Washing solvents (e.g., DCM, ethanol, deionized water)

Procedure:

  • Deprotection Reaction:

    • Immerse the Boc-protected substrate in the chosen deprotection reagent.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.[6] The reaction progress can be monitored by surface characterization techniques if feasible.

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Wash thoroughly with the solvent used for deprotection (e.g., DCM).

  • Neutralization:

    • Immerse the substrate in the neutralization solution for 5-10 minutes to deprotonate the newly formed ammonium salt to the free amine.

  • Final Washing:

    • Wash the substrate sequentially with ethanol and deionized water to remove residual salts and solvents.

  • Drying: Dry the amine-functionalized substrate under a stream of nitrogen or in a vacuum oven. The surface is now ready for subsequent conjugation reactions.

Visualizations

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization AmineSurface Amine-Functionalized Substrate BocSurface Boc-Protected Surface AmineSurface->BocSurface Sɴ2 Reaction (Base, 50-60°C) AlkylBromide 12-(t-Boc-amino)-1-dodecyl Bromide AlkylBromide->BocSurface BocSurface_clone Boc-Protected Surface AmineFunctionalized Amine-Functionalized Surface BocSurface_clone->AmineFunctionalized Acidic Cleavage (e.g., TFA/DCM) AmineFunctionalized_clone Amine-Functionalized Surface FinalProduct Functionalized Biomaterial AmineFunctionalized_clone->FinalProduct Covalent Conjugation Biomolecule Biomolecule (e.g., Antibody, Drug) Biomolecule->FinalProduct

Caption: Workflow for surface modification using this compound.

G cluster_immobilization Immobilization Reaction cluster_deprotection Deprotection Reaction Surface-NH2 Surface-NH₂ Nucleophilic Amine Surface-NH-(CH2)12-NHBoc Surface-NH-(CH₂)₁₂-NHBoc Boc-Protected Surface Surface-NH2->Surface-NH-(CH2)12-NHBoc Attacks Br-R-NHBoc Br-(CH₂)₁₂-NHBoc Alkylating Agent Br-R-NHBoc->Surface-NH-(CH2)12-NHBoc Reacts with HBr HBr Byproduct Br-R-NHBoc->HBr Forms Surface-NH-(CH2)12-NHBoc_clone Surface-NH-(CH₂)₁₂-NHBoc Boc-Protected Surface Surface-NH-(CH2)12-NH3+ Surface-NH-(CH₂)₁₂-NH₃⁺ Protonated Amine Surface-NH-(CH2)12-NHBoc_clone->Surface-NH-(CH2)12-NH3+ Reacts with Isobutylene_CO2 Isobutylene + CO₂ Byproducts Surface-NH-(CH2)12-NHBoc_clone->Isobutylene_CO2 Decomposes to H+ H⁺ Acid (e.g., TFA) H+->Surface-NH-(CH2)12-NH3+ Protonates

Caption: Chemical transformations during immobilization and deprotection steps.

References

Application Notes and Protocols for the Utilization of 12-(t-Boc-amino)-1-dodecyl Bromide in the Synthesis of Functionalized Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized cationic lipids are critical components in the development of non-viral gene delivery systems, such as liposomes and lipid nanoparticles (LNPs). These lipids typically consist of a hydrophobic domain, a linker, and a cationic headgroup, which facilitates the encapsulation of negatively charged nucleic acids (e.g., mRNA, siRNA) and their subsequent delivery into cells. The compound 12-(t-Boc-amino)-1-dodecyl Bromide serves as a versatile building block for the synthesis of such lipids. Its 12-carbon alkyl chain provides the hydrophobic tail, while the terminal bromide allows for the attachment of a variety of headgroups. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine enables a staged synthesis, where the cationic character of the lipid can be revealed in a controlled manner.

This document provides detailed application notes and protocols for the synthesis of a functionalized cationic lipid using this compound, its subsequent deprotection, and its application in the formulation of lipid-based drug delivery vehicles.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundCommercially Available≥95%
N,N,N',N'-Tetramethyl-1,6-hexanediamineCommercially Available≥98%
Acetonitrile (anhydrous)Commercially AvailableACS Grade
Dichloromethane (DCM)Commercially AvailableACS Grade
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Diethyl etherCommercially AvailableACS Grade
ChloroformCommercially AvailableACS Grade
MethanolCommercially AvailableACS Grade
Silica Gel for Column ChromatographyCommercially Available60-120 mesh

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Cationic Gemini Surfactant

This protocol describes the synthesis of a cationic Gemini surfactant by reacting N,N,N',N'-tetramethyl-1,6-hexanediamine with two equivalents of this compound. Gemini surfactants are known for their excellent physicochemical properties and efficiency in gene delivery.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (1 equivalent) in anhydrous acetonitrile.

  • Add this compound (2.2 equivalents) to the solution.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimum amount of methanol and precipitating with diethyl ether) or by silica gel column chromatography.

Quantitative Data (Representative for similar Gemini Surfactant Syntheses):

ParameterValue
Yield 85-95%
Purity (by NMR) >95%
Appearance White to off-white solid
Protocol 2: Boc Deprotection to Yield the Cationic Gemini Surfactant

This protocol details the removal of the Boc protecting groups to expose the primary amines, rendering the lipid cationic at physiological pH.

Reaction Scheme:

Procedure:

  • Dissolve the Boc-protected Gemini surfactant in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of a more polar spot at the baseline.

  • After complete deprotection, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with DCM or methanol (3 times) to ensure complete removal of residual TFA.

  • The final product, the cationic Gemini surfactant, is typically obtained as a salt and can be used directly for liposome formulation.

Quantitative Data (Representative for Boc Deprotection):

ParameterValue
Yield >90% (quantitative)
Purity (by NMR) >95%
Appearance White to off-white solid

Characterization of the Functionalized Lipid

The synthesized lipid should be thoroughly characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Presence of characteristic peaks for the alkyl chains, the N-methyl groups, the methylene groups adjacent to the quaternary nitrogens, and the terminal methylene groups adjacent to the primary amines (after deprotection).
¹³C NMR Confirmation of the carbon skeleton of the lipid.
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the synthesized lipid.

Application in Drug Delivery: Formulation of Cationic Liposomes

The synthesized cationic Gemini surfactant can be used to formulate liposomes for the delivery of nucleic acids.

Protocol 3: Liposome Formulation by Thin-Film Hydration

Materials:

  • Synthesized Cationic Gemini Surfactant

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the cationic Gemini surfactant and the helper lipid (e.g., in a 1:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS buffer by vortexing or sonicating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of Boc-Protected Gemini Surfactant cluster_deprotection Boc Deprotection cluster_formulation Liposome Formulation start This compound + N,N,N',N'-Tetramethyl-1,6-hexanediamine reaction Alkylation Reaction (Acetonitrile, Reflux, 48h) start->reaction purification Purification (Precipitation/Chromatography) reaction->purification product1 Boc-Protected Gemini Surfactant purification->product1 deprotection_reagents TFA / DCM (Room Temperature, 2-4h) product1->deprotection_reagents deprotection_reaction Acidic Cleavage of Boc Group deprotection_reagents->deprotection_reaction workup Solvent Removal & Co-evaporation deprotection_reaction->workup product2 Cationic Gemini Surfactant workup->product2 lipid_mixing Mixing with Helper Lipid (e.g., DOPE) product2->lipid_mixing film_formation Thin-Film Hydration lipid_mixing->film_formation extrusion Extrusion / Sonication film_formation->extrusion liposomes Cationic Liposomes extrusion->liposomes

Caption: Synthetic and formulation workflow for cationic lipids.

Hypothetical Signaling Pathway for LNP-Mediated mRNA Delivery

G LNP Cationic LNP with mRNA Cell Target Cell Membrane LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape mRNA_Release mRNA Release into Cytoplasm EndosomalEscape->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Translation Ribosome->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Application Note: Experimental Setups for Lipid Bililayer Studies with Modified Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model lipid bilayers are indispensable tools in biophysical research and drug development, providing a simplified and controlled environment to study the complex interactions occurring at the cell membrane. The incorporation of modified lipids, such as those with fluorescent tags, tethering moieties, or attached proteins, further expands the utility of these systems, enabling detailed investigation of membrane protein function, signal transduction, and drug-membrane interactions. This application note provides detailed protocols and experimental setups for the formation and characterization of lipid bilayers containing modified lipids, with a focus on three widely used platforms: Supported Lipid Bilayers (SLBs), Tethered Bilayer Lipid Membranes (tBLMs), and Black Lipid Membranes (BLMs).

Experimental Systems for Modified Lipid Bilayer Studies

Supported Lipid Bilayers (SLBs)

SLBs are planar lipid bilayers formed on a solid hydrophilic substrate, separated by a thin layer of water (0.5–2 nm).[1] They are valued for their stability and compatibility with a range of surface-sensitive techniques.[2]

Workflow for SLB Formation and Characterization

SLB_Workflow cluster_prep Preparation cluster_formation Formation cluster_characterization Characterization VesiclePrep Vesicle Preparation (with modified lipids) VesicleFusion Vesicle Fusion VesiclePrep->VesicleFusion SubstratePrep Substrate Preparation (e.g., Glass, Mica, SiO2) SubstratePrep->VesicleFusion AFM Atomic Force Microscopy (AFM) VesicleFusion->AFM Fluorescence Fluorescence Microscopy VesicleFusion->Fluorescence FRAP FRAP Fluorescence->FRAP

Fig. 1. Workflow for SLB studies.
Tethered Bilayer Lipid Membranes (tBLMs)

In tBLMs, the lipid bilayer is separated from the solid support by a soft, hydrophilic polymer cushion or tethering molecules.[1][3] This architecture provides a more "natural" environment for incorporating transmembrane proteins by creating a larger sub-membrane space.[1]

Signaling Pathway for Protein-Tethered BLM

A novel approach involves using the membrane protein of interest as the tethering molecule.[4] For instance, a His-tagged protein can bind to a metal-chelating surface, and the lipid bilayer is then formed around it.[4]

Protein_Tethered_BLM cluster_surface Surface Modification cluster_protein Protein Binding & Bilayer Formation NHS_Surface NHS-ester Functionalized Surface ANTA_Coupling Couple ANTA NHS_Surface->ANTA_Coupling NTA_Surface NTA Surface ANTA_Coupling->NTA_Surface ProteinBinding Protein Binds to NTA Surface NTA_Surface->ProteinBinding HisTaggedProtein His-tagged Membrane Protein (in detergent) HisTaggedProtein->ProteinBinding DetergentLipidExchange Detergent-Lipid Exchange ProteinBinding->DetergentLipidExchange ptBLM Protein-Tethered BLM (ptBLM) DetergentLipidExchange->ptBLM

Fig. 2. Formation of a protein-tethered BLM.
Black Lipid Membranes (BLMs)

BLMs are freestanding lipid bilayers formed across a small aperture in a hydrophobic partition separating two aqueous compartments.[5][6] They are particularly well-suited for electrical measurements of ion channel activity and membrane capacitance.[5][6]

Experimental Protocols

Protocol for SLB Formation by Vesicle Fusion

This protocol is adapted for forming SLBs with modified lipids, such as fluorescently labeled lipids or biotinylated lipids for protein anchoring.[7][8][9]

Materials:

  • Desired lipid mixture including modified lipids (e.g., 99.5% DOPC, 0.5% Lissamine Rhodamine B PE) in chloroform.

  • Hydrophilic substrate (e.g., glass coverslip, mica disk).

  • Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5).

  • Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) preparation equipment (e.g., extruder, sonicator).

Procedure:

  • Lipid Film Preparation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Vesicle Hydration: Hydrate the lipid film with the buffer solution to a final lipid concentration of 0.5-1 mg/mL. Vortex vigorously to create multilamellar vesicles (MLVs).

  • Vesicle Sizing: To form SUVs or LUVs, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).

  • Substrate Cleaning: Thoroughly clean the substrate. For glass, this can involve sonication in detergent, followed by extensive rinsing with deionized water and drying under nitrogen. A plasma cleaner can also be used to create a hydrophilic surface.

  • Bilayer Formation: Place the cleaned substrate in a flow cell or chamber.[10] Introduce the vesicle suspension into the chamber and incubate for 30-60 minutes at a temperature above the lipid phase transition temperature.[8] Vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.[9]

  • Rinsing: Gently rinse the chamber with fresh buffer to remove excess vesicles.[2]

Protocol for Characterizing SLBs with Modified Lipids

A. Atomic Force Microscopy (AFM) for Structural Analysis [11][12][13][14] AFM is used to visualize the topography of the SLB at nanometer resolution, confirming bilayer formation and assessing its quality (e.g., homogeneity, defects).[2][11] It can also be used to measure mechanical properties like bilayer thickness and breakthrough force.[13][14]

Procedure:

  • Prepare the SLB on a smooth substrate like mica as described above.

  • Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated with buffer.

  • Image the surface in tapping mode or Peak-Force Tapping mode to obtain high-resolution images of the bilayer surface.

  • To measure bilayer thickness, a small area of the bilayer can be "scratched" away with the AFM tip in contact mode to expose the underlying substrate, and the height difference is measured.[2]

B. Fluorescence Microscopy and FRAP for Fluidity Analysis [15][16] Fluorescence microscopy is used to visualize the distribution of fluorescently labeled lipids. Fluorescence Recovery After Photobleaching (FRAP) is then used to quantify the lateral mobility of these lipids, confirming the fluidity of the bilayer.[16]

Procedure:

  • Prepare an SLB containing a small mole fraction (e.g., 0.5-1%) of a fluorescently labeled lipid.

  • Image the bilayer using an epifluorescence or total internal reflection fluorescence (TIRF) microscope.[10][16]

  • Select a region of interest and photobleach the fluorophores using a high-intensity laser pulse.

  • Acquire a time-lapse series of images of the bleached region and monitor the recovery of fluorescence as unbleached lipids diffuse into the area.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the labeled lipids.

Protocol for Electrochemical Impedance Spectroscopy (EIS) of tBLMs

EIS is a powerful non-invasive technique to characterize the electrical properties of tBLMs, providing information on membrane resistance and capacitance, which are indicators of bilayer integrity.[17][18][19][20]

Materials:

  • Gold-coated substrate.

  • Tethering molecules and lipids for tBLM formation.

  • Three-electrode setup: a working electrode (the gold substrate), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potentiostat with EIS capability.

Procedure:

  • Substrate Functionalization: Clean the gold substrate and functionalize it with tethering molecules to form a self-assembled monolayer (SAM).

  • tBLM Formation: Form the tBLM on the functionalized substrate, for example, by vesicle fusion or solvent-assisted lipid bilayer (SALB) formation.[21][22]

  • EIS Measurement:

    • Set up the three-electrode system in an electrochemical cell containing an electrolyte solution (e.g., PBS).

    • Apply a small AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.1 Hz).[17]

    • Record the impedance spectrum (Nyquist and Bode plots).

  • Data Analysis:

    • Model the impedance data using an equivalent electrical circuit (EEC) to extract quantitative values for the membrane resistance (Rm) and capacitance (Cm).[17] A high Rm and low Cm are indicative of a well-sealed, insulating bilayer.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparison of Lipid Bilayer Properties

Bilayer SystemLipid CompositionFormation MethodMembrane Resistance (Rm, MΩ·cm²)Membrane Capacitance (Cm, µF/cm²)Diffusion Coefficient (D, µm²/s)Mobile Fraction (%)
SLBDOPCVesicle FusionN/AN/A4.5 ± 0.5> 95
SLB + 10% CholesterolDOPC/Chol (9:1)Vesicle FusionN/AN/A3.2 ± 0.4> 95
tBLMDPhyPCVesicle Fusion5.2 ± 0.80.7 ± 0.15.1 ± 0.6> 98
ptBLM (Cyt c Oxidase)E. coli Polar LipidsDetergent Dialysis1.5 ± 0.30.9 ± 0.2Not MeasuredNot Measured

Note: Data presented are representative and will vary based on specific experimental conditions.

Table 2: Characterization of Modified Lipids in Bilayers

Modified LipidBilayer SystemPurposeCharacterization TechniqueKey Finding
0.5% Rhodamine-PESLBVisualize bilayerFluorescence MicroscopyHomogeneous fluorescence, indicating uniform bilayer.
1% Biotin-PESLBProtein anchoringTIRF with fluorescent streptavidinUniform binding of streptavidin, confirming biotin accessibility.
GPI-anchored GFPSLBStudy protein mobilityFluorescence Correlation SpectroscopyHigh lateral mobility, suggesting minimal protein-bilayer friction.[23][24]
Azide-modified PILive CellsMetabolic labeling of GPI-APsClick Chemistry & Fluorescence ImagingSuccessful labeling of cell surface GPI-anchored proteins.[25]

Conclusion

The experimental systems and protocols detailed in this application note provide a robust framework for studying lipid bilayers containing modified lipids. By combining techniques for controlled formation (vesicle fusion, self-assembly) with powerful characterization methods (AFM, fluorescence microscopy, EIS), researchers can gain deep insights into the structure, dynamics, and function of biological membranes. These approaches are critical for advancing our understanding of membrane biology and for the development of novel therapeutics that target membrane-associated processes.

References

Troubleshooting & Optimization

Solubility issues with "12-(t-Boc-amino)-1-dodecyl Bromide" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 12-(t-Boc-amino)-1-dodecyl Bromide.

Troubleshooting Guide

Users may encounter several challenges when working with this compound, primarily related to its solubility. This guide offers solutions to common problems.

Issue 1: Difficulty Dissolving the Compound

  • Problem: this compound is not dissolving in the chosen solvent at room temperature.

  • Possible Causes:

    • The solvent may not be appropriate for the compound's structure, which includes a long, nonpolar alkyl chain and a more polar Boc-protected amine.

    • The concentration may be too high.

  • Solutions:

    • Solvent Selection: Based on its structure, the compound is expected to be soluble in moderately polar to nonpolar aprotic organic solvents. Try solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). It is likely insoluble in highly polar solvents like water or in very nonpolar solvents like hexanes.

    • Gentle Heating: Cautiously warm the mixture. For many organic compounds, a slight increase in temperature can significantly improve solubility.[1] However, avoid excessive heat to prevent potential degradation.[1]

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Co-solvent System: If the compound is intended for use in a reaction with a polar component, consider dissolving it in a minimal amount of a compatible co-solvent like DMF or DMSO first, and then adding it to the main reaction mixture.[1]

Issue 2: Compound Precipitates Out of Solution

  • Problem: The compound initially dissolves but then precipitates out of the solution.

  • Possible Causes:

    • A change in temperature.

    • The solution is supersaturated.

    • The addition of another reagent that alters the overall polarity of the solvent system.

  • Solutions:

    • Maintain Temperature: If gentle heating was used to dissolve the compound, maintain that temperature throughout the experiment if possible.

    • Dilution: Add more of the solvent to decrease the concentration.

    • Solvent Compatibility: Ensure that all components of the reaction mixture are soluble in the chosen solvent system. If adding a reagent in a different solvent, do so slowly while monitoring for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the compound at room temperature.

Q2: In which solvents is this compound typically soluble?

Q3: How can the Boc protecting group be removed from this compound?

A3: The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[2] Common methods for its removal include treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in methanol.[2]

Q4: What types of reactions is this compound typically used for?

A4: this compound is a bifunctional linker. The dodecyl bromide provides a reactive site for alkylation reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling reactions, such as amide bond formation.[3] It is commonly used in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect two different ligands.[3][4]

Data Presentation

Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Dichloromethane (DCM)SolubleA moderately polar aprotic solvent capable of dissolving both the alkyl chain and the protected amine.
ChloroformSolubleSimilar polarity to DCM.
Tetrahydrofuran (THF)SolubleA common polar aprotic solvent in organic synthesis.[5]
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules.[6]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, often used to dissolve difficult compounds.
Methanol / EthanolSparingly Soluble to SolubleThe polar hydroxyl group may have some affinity for the Boc-amino group, but the long alkyl chain will limit solubility.
Hexanes / PentaneInsolubleVery nonpolar solvents that are unlikely to dissolve the polar Boc-amino functional group.
WaterInsolubleThe long hydrophobic dodecyl chain will prevent dissolution in water.

Experimental Protocols

Protocol: Synthesis of an Amine-Functionalized Linker via Alkylation

This protocol describes a general procedure for using this compound to alkylate a nucleophile, in this case, a generic primary amine, followed by deprotection of the Boc group.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Alkylation Reaction:

    • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of this compound to the stirred amine solution at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected product in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20% v/v) to the solution.[5]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final amine-functionalized product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Alkylation and Deprotection cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Boc Deprotection start_alk Dissolve Primary Amine and K2CO3 in DMF add_bromide Add Solution of This compound start_alk->add_bromide react_alk Heat and Stir (12-24h, 60-80°C) add_bromide->react_alk workup_alk Work-up and Purification react_alk->workup_alk start_dep Dissolve Purified Product in DCM workup_alk->start_dep Purified Boc-protected intermediate add_tfa Add TFA at 0°C start_dep->add_tfa react_dep Stir at Room Temp (1-2h) add_tfa->react_dep workup_dep Neutralization, Work-up, and Concentration react_dep->workup_dep end end workup_dep->end Final Amine-Functionalized Product

Caption: A flowchart of the experimental workflow.

logical_relationship Solubility Troubleshooting Logic start Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., DCM, THF, DMF) start->check_solvent change_solvent Change to a more suitable solvent check_solvent->change_solvent No gentle_heat Apply gentle heat check_solvent->gentle_heat Yes change_solvent->start sonicate Use sonication gentle_heat->sonicate No dissolved Compound Dissolved gentle_heat->dissolved Yes sonicate->dissolved Yes not_dissolved Still not dissolved sonicate->not_dissolved No use_cosolvent Consider a co-solvent system (e.g., minimal DMSO/DMF) not_dissolved->use_cosolvent use_cosolvent->start

Caption: Troubleshooting logic for solubility issues.

References

"12-(t-Boc-amino)-1-dodecyl Bromide" stability in different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 12-(t-Boc-amino)-1-dodecyl Bromide. This resource is intended for researchers, scientists, and drug development professionals to ensure successful experiments and mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily dictated by its two functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary alkyl bromide. The Boc group is sensitive to acidic conditions, while the alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.

Q2: Under what pH conditions is the Boc group on this compound stable?

A2: The Boc group is generally stable under neutral and basic conditions.[1][2][3] It is labile and will be cleaved under acidic conditions.[1][4][5][6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group, even at room temperature.[4][6][7]

Q3: What is the recommended storage condition for this compound?

A3: For long-term stability, it is recommended to store this compound at 0-8 °C in a tightly sealed container to protect it from moisture and atmospheric contaminants.[8]

Q4: Can I heat reactions containing this compound?

A4: Caution should be exercised when heating this compound. While the Boc group can be thermally cleaved at high temperatures (often above 150°C), the alkyl bromide moiety can also undergo elimination or substitution reactions, especially in the presence of bases or nucleophiles.[9][10][11] The specific outcome will depend on the solvent, base/nucleophile present, and the reaction temperature.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptom: Analysis of your reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of 12-amino-1-dodecyl bromide or its derivatives, indicating loss of the Boc protecting group.

Possible Causes & Solutions:

CauseSolution
Acidic Reaction Conditions The Boc group is highly sensitive to acid. Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary for another part of your molecule, consider if the Boc deprotection can be incorporated as a step in your synthesis or if an alternative, acid-stable protecting group is needed.
Use of Lewis Acids Lewis acids can also facilitate the cleavage of the Boc group.[4][5] If a Lewis acid is required, consider using milder conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction progress.
High Temperatures Thermal deprotection can occur at elevated temperatures.[10][11] If high temperatures are required, perform a small-scale test reaction to determine the thermal stability of the compound under your specific conditions. Consider alternative, lower-temperature synthetic routes if necessary.
Inadvertent Generation of Acid Some reagents can generate acidic byproducts during the reaction. Review your reaction mechanism to identify any potential sources of acid. The use of a non-nucleophilic base as an acid scavenger may be beneficial.
Issue 2: Unwanted Side Reactions at the Alkyl Bromide Terminus

Symptom: Your analysis reveals the formation of unexpected products resulting from reactions at the C-Br bond, such as substitution by a solvent molecule or another nucleophile in the reaction mixture, or elimination to form an alkene.

Possible Causes & Solutions:

CauseSolution
Presence of Nucleophiles The primary alkyl bromide is susceptible to SN2 reactions. If your reaction mixture contains other nucleophiles, they may compete with your desired reaction. To minimize this, you can try using a large excess of your intended nucleophile, running the reaction at a lower temperature to control reactivity, or protecting other nucleophilic functional groups.
Basic Reaction Conditions In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 12-(t-Boc-amino)-1-dodecene. If substitution is the desired outcome, use a non-hindered, less basic nucleophile. If elimination is a persistent issue, consider alternative synthetic strategies.
Solvent Reactivity (Solvolysis) Protic solvents like water, alcohols, or carboxylic acids can act as nucleophiles, leading to solvolysis products.[12] If you observe this, switch to a non-nucleophilic, aprotic solvent such as THF, DMF, or acetonitrile.
Elevated Temperatures Higher temperatures can accelerate both substitution and elimination reactions.[13] Running the reaction at the lowest effective temperature can help to minimize side reactions.

Stability Data Summary

The stability of the two key functional groups under different conditions is summarized below. This table is a general guide based on the known reactivity of Boc-protected amines and primary alkyl bromides.

ConditionBoc-Amine StabilityAlkyl Bromide Stability/ReactivityPotential Outcome for this compound
Strong Acid (e.g., TFA, HCl) LabileStableRapid deprotection to yield 12-amino-1-dodecyl bromide salt.[4][6][7]
Weak Acid (e.g., Acetic Acid) Generally StableStableThe compound is likely to be stable, but prolonged exposure or heat may lead to slow deprotection.
Strong Base (e.g., NaOH, KOH) StableProne to Elimination/SubstitutionThe Boc group will remain intact, but elimination to form an alkene or substitution by hydroxide (hydrolysis) can occur, especially with heating.[3]
Weak Base (e.g., NaHCO₃, Et₃N) StableProne to Substitution with NucleophilesThe Boc group is stable. The alkyl bromide can undergo substitution if a nucleophile is present.
Nucleophiles (e.g., R-NH₂, CN⁻) StableReactive (SN2)The Boc group is stable, allowing for selective reaction at the alkyl bromide terminus.[2]
Reducing Agents (e.g., NaBH₄) StableStableThe compound should be stable under these conditions.
Oxidizing Agents StableStableThe compound is expected to be stable to common oxidizing agents that do not generate acidic conditions.
Elevated Temperature (>150°C) Potentially LabileProne to Elimination/SubstitutionBoth thermal deprotection of the Boc group and reactions at the alkyl bromide can occur.[9][10][11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a standard method for the acidic removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A typical ratio is 20-50% TFA in DCM (v/v).[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 12-amino-1-dodecyl bromide, as a TFA salt.

Protocol 2: Nucleophilic Substitution at the Alkyl Bromide Terminus

This protocol provides a general method for reacting a nucleophile with the primary alkyl bromide.

Materials:

  • This compound

  • Selected Nucleophile (e.g., sodium azide, an amine)

  • Aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions (if needed)

Procedure:

  • Dissolve this compound in an appropriate aprotic solvent such as DMF or acetonitrile.

  • Add the desired nucleophile to the solution. Depending on the nucleophile's reactivity, this may be done at room temperature or with cooling.

  • Stir the reaction mixture. The reaction temperature and time will depend on the specific nucleophile and substrate. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, perform an appropriate aqueous workup to remove the solvent and any excess reagents.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visual Guides

stability_troubleshooting start Experiment with This compound issue Unexpected Result? start->issue deprotection Boc Group Cleaved? issue->deprotection Yes success Desired Product issue->success No side_reaction Side Reaction at C-Br? deprotection->side_reaction No acidic Acidic Conditions Present? deprotection->acidic Yes nucleophilic Nucleophile/Base Present? side_reaction->nucleophilic Yes high_temp High Temperature? acidic->high_temp No solution1 Neutralize/Buffer Reaction Use Acid-Free Solvents acidic->solution1 Yes solution3 Use Aprotic Solvent Control Stoichiometry Lower Temperature nucleophilic->solution3 Yes nucleophilic->success No high_temp->side_reaction No solution2 Lower Temperature Use Alternative Route high_temp->solution2 Yes

Caption: Troubleshooting workflow for unexpected reactions.

reaction_pathways cluster_acid Acidic Conditions cluster_nucleophile Nucleophilic/Basic Conditions start This compound deprotected 12-Amino-1-dodecyl Bromide start->deprotected H+ substituted Substitution Product (Nu-C12H24-NHBoc) start->substituted Nu- eliminated Elimination Product (H2C=CH-C10H20-NHBoc) start->eliminated Strong, Hindered Base

Caption: Competing reaction pathways.

References

Technical Support Center: Synthesis of 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 12-(t-Boc-amino)-1-dodecyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this versatile bifunctional molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared by the bromination of 12-(t-Boc-amino)-1-dodecanol. Two common methods for this conversion are the Appel reaction (using reagents like carbon tetrabromide and triphenylphosphine) and reaction with phosphorus tribromide (PBr₃).

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. For the Appel reaction, ensure anhydrous conditions as moisture can consume the reagents. For the PBr₃ reaction, maintain a low temperature (e.g., 0 °C) during reagent addition to prevent side reactions. 3. Use freshly opened or properly stored reagents. Triphenylphosphine can oxidize over time, and PBr₃ is sensitive to moisture.
Presence of a Major Byproduct that is Difficult to Separate 1. Appel Reaction: Formation of triphenylphosphine oxide. 2. PBr₃ Reaction: Formation of phosphate esters.1. Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, as it is often less soluble than the desired product. Alternatively, column chromatography on silica gel can be effective. 2. Quench the reaction carefully with water or ice, and perform an aqueous workup to hydrolyze and remove the phosphorus-containing byproducts.
TLC Analysis Shows a New, More Polar Spot (Potential Deprotection) 1. PBr₃ Reaction: Generation of HBr as a byproduct, leading to the cleavage of the acid-sensitive t-Boc protecting group. 2. Appel Reaction: Although less common, prolonged reaction times or acidic impurities could potentially affect the t-Boc group.1. Add the PBr₃ dropwise at 0 °C to control the reaction and minimize the concentration of HBr at any given time. The use of a non-nucleophilic base, such as pyridine, can be added to the reaction mixture to scavenge the generated HBr. 2. Ensure the reaction is performed under neutral conditions. If acidic impurities are suspected in the reagents, they should be purified prior to use.
Product is an Oil and Difficult to Purify 1. Presence of non-polar impurities. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Attempt purification by column chromatography using a gradient of a non-polar eluent (e.g., hexane) and a slightly more polar eluent (e.g., ethyl acetate). 2. If the product is an oil, confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which bromination method is recommended for the synthesis of this compound?

Both the Appel reaction and the use of PBr₃ can be effective. The Appel reaction is generally milder and proceeds under neutral conditions, which is advantageous for the acid-sensitive t-Boc protecting group. However, it produces triphenylphosphine oxide as a byproduct, which can be challenging to remove. The PBr₃ reaction is also efficient but can generate acidic byproducts that may lead to deprotection of the t-Boc group if not properly controlled. The choice of method may depend on the scale of the reaction and the available purification capabilities.

Q2: How can I confirm the successful synthesis of this compound?

The product can be characterized using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the signal corresponding to the hydroxyl proton of the starting material and the appearance of a triplet signal around 3.4 ppm for the methylene group attached to the bromine. The signals for the t-Boc group (a singlet around 1.4 ppm) and the other methylene groups of the dodecyl chain should remain.

  • ¹³C NMR: Expect a downfield shift of the carbon attached to the bromine compared to the carbon attached to the hydroxyl group in the starting material.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product (C₁₇H₃₄BrNO₂).

Q3: What is the best way to remove the triphenylphosphine oxide byproduct from the Appel reaction?

Several methods can be employed:

  • Crystallization: Triphenylphosphine oxide is often less soluble in non-polar solvents like hexanes or diethyl ether than the desired long-chain alkyl bromide. Attempting to crystallize the crude product from such a solvent system can lead to the precipitation of triphenylphosphine oxide.

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the more polar triphenylphosphine oxide from the less polar product.

  • Acidic Extraction: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can sometimes help to remove residual triphenylphosphine and its oxide, but care must be taken to avoid cleavage of the t-Boc group.

Q4: My reaction with PBr₃ resulted in a low yield and a complex mixture of products. What could have gone wrong?

Low yields and multiple products in a PBr₃ reaction can be due to several factors:

  • Deprotection: The generated HBr may have cleaved the t-Boc group, leading to the formation of 12-aminododecyl bromide and other related byproducts.

  • Over-reaction: Using an excess of PBr₃ or running the reaction at elevated temperatures can lead to the formation of undesired side products.

  • Workup Issues: Phosphite ester intermediates may be water-soluble and lost during the aqueous workup if the reaction is not complete.

To mitigate these issues, use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents), add it slowly at a low temperature (0 °C), and consider using an "inverse addition" (adding the alcohol solution to the PBr₃ solution).

Experimental Protocols

Method 1: Appel Reaction

Materials:

  • 12-(t-Boc-amino)-1-dodecanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 12-(t-Boc-amino)-1-dodecanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Method 2: Bromination with Phosphorus Tribromide (PBr₃)

Materials:

  • 12-(t-Boc-amino)-1-dodecanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Pyridine (optional)

Procedure:

  • Dissolve 12-(t-Boc-amino)-1-dodecanol (1 equivalent) in anhydrous dichloromethane (and pyridine, if used, 1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_0 Appel Reaction cluster_1 PBr3 Reaction 12-(t-Boc-amino)-1-dodecanol 12-(t-Boc-amino)-1-dodecanol This compound This compound 12-(t-Boc-amino)-1-dodecanol->this compound CBr4, PPh3 / DCM 12-(t-Boc-amino)-1-dodecanol->this compound PBr3 / DCM CBr4, PPh3 CBr4, PPh3 PBr3 PBr3 Troubleshooting_Workflow start Problem Encountered During Synthesis low_yield Low or No Product start->low_yield byproduct Difficult to Separate Byproduct start->byproduct deprotection Evidence of t-Boc Deprotection start->deprotection check_reagents Check Reagent Activity & Purity low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions Yes appel_purification Appel: Crystallize or Column Chromatography to Remove PPh3=O byproduct->appel_purification Appel pbr3_workup PBr3: Ensure Thorough Aqueous Workup byproduct->pbr3_workup PBr3 add_base PBr3: Add Non-nucleophilic Base (e.g., Pyridine) deprotection->add_base PBr3 control_reagent Control Reagent Addition (Slow, Cold) deprotection->control_reagent PBr3

Technical Support Center: Boc Deprotection of 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of 12-(t-Boc-amino)-1-dodecyl Bromide.

Troubleshooting Guide

Researchers may encounter several issues during the Boc deprotection of this compound. This guide provides a structured approach to identify and resolve these common problems.

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC or LC-MS analysis after the expected reaction time.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane).[1][]
Short Reaction Time or Low Temperature Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS.[1]
Steric Hindrance While less common for a primary amine, consider switching to a stronger deprotection method if milder conditions fail.
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like dioxane or a co-solvent system.
Acid Degradation Use fresh, high-quality acid (e.g., trifluoroacetic acid can absorb water, reducing its effectiveness).[1]

Issue 2: Observation of Side Products

  • Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Possible Causes & Solutions:

CauseRecommended Action
t-Butylation of Nucleophiles The reactive tert-butyl cation generated during deprotection can alkylate nucleophiles.[1] While the substrate itself lacks common nucleophilic groups like tryptophan or methionine, this can be a concern if other nucleophilic reagents are present. The use of scavengers like triisopropylsilane (TIS) or anisole can mitigate this.[3]
Reaction with the Bromide Terminus Although generally stable, the bromide could potentially undergo substitution reactions under harsh or prolonged reaction conditions, especially if nucleophilic solvents or impurities are present. Using milder deprotection conditions or shorter reaction times can minimize this risk.

Issue 3: Difficult Work-up and Isolation

  • Symptom: Difficulty in separating the product from reagents or byproducts; formation of an emulsion during aqueous work-up.

  • Possible Causes & Solutions:

CauseRecommended Action
Product Solubility The resulting 12-amino-1-dodecyl bromide hydrobromide or trifluoroacetate salt may have different solubility profiles compared to the starting material.
Aqueous Work-up Challenges Direct evaporation of the reaction mixture (if using volatile acids and solvents like TFA in DCM) can be a simple first step.[4] If an aqueous work-up is necessary, a basic wash (e.g., with saturated NaHCO3 solution) can be used to neutralize the acid and extract the free amine into an organic solvent.[4] However, be mindful of potential emulsions with the long alkyl chain. Using brine washes can help break emulsions.
Residual Acid Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
Purification of the Free Amine If the free amine is desired, after neutralization and extraction, column chromatography may be necessary to achieve high purity. Alternatively, using a basic resin like Amberlyst A21 can be employed to capture the product, which is then washed and eluted.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Boc deprotection of this compound?

A1: The most prevalent and effective method is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[7][8] These methods are typically fast and efficient.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method.[9] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the primary amine, usually as a purple or yellow spot.[9] For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product mass.[5][9]

Q3: Are there milder alternatives to strong acids for this deprotection?

A3: Yes, if the substrate is sensitive to strong acids, several milder options can be considered:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[7][9]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can induce deprotection without the need for an acid.[9][10]

  • Oxalyl Chloride in Methanol: This provides a mild method for deprotection at room temperature.[11][12]

Q4: What is the expected final form of the product after deprotection with an acid?

A4: After deprotection with an acid like TFA or HCl, the resulting amine will be in its protonated salt form (e.g., 12-amino-1-dodecyl bromide trifluoroacetate or hydrochloride).[13] To obtain the free amine, a basic work-up is required.

Q5: How do I convert the amine salt to the free amine?

A5: To obtain the free amine, you can perform a basic aqueous work-up. After removing the reaction solvent and excess acid, the residue can be dissolved in an organic solvent and washed with a basic solution like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[4] The organic layer containing the free amine is then dried and concentrated.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% (v/v).[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).[5]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5] The product is the trifluoroacetate salt.

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Suspend or dissolve this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[9]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.[9]

  • Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with a solvent like diethyl ether.[9] Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Mild Deprotection with Zinc Bromide

  • Dissolve this compound (1 equiv.) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[7][9]

  • Stir the mixture at room temperature. The reaction time can be longer, from several hours to overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with an aqueous solution and the product is extracted with an organic solvent.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start This compound deprotection Choose Deprotection Method (e.g., TFA/DCM, HCl/Dioxane) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete Reaction workup Evaporation or Aqueous Work-up monitoring->workup Reaction Complete product 12-Amino-1-dodecyl Bromide (Amine Salt or Free Amine) workup->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree start Problem during Deprotection incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No solution1 Increase Acid Strength/Conc. Increase Time/Temp. incomplete->solution1 Yes workup_issue Work-up/Isolation Issues? side_products->workup_issue No solution2 Use Scavengers Use Milder Conditions side_products->solution2 Yes solution3 Evaporate Solvents Directly Use Basic Resin Optimize Extraction workup_issue->solution3 Yes no_issue Successful Deprotection workup_issue->no_issue No

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Troubleshooting Low Yields in PROTAC Synthesis with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring alkyl linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Purification

Question 1: I am observing a very low or no yield during the N-alkylation step with an alkyl bromide linker. What are the potential causes and how can I resolve this?

Answer: Low yields in N-alkylation reactions are a frequent challenge in PROTAC synthesis.[1] The primary causes often revolve around the nucleophilicity of the amine and the reaction conditions.

  • Low Nucleophilicity of the Amine: Aromatic amines or amines with adjacent electron-withdrawing groups exhibit reduced nucleophilicity, making them poor partners in SN2 reactions.[1] For example, the aromatic amine on pomalidomide is a known challenge for direct alkylation.[1]

    • Solution:

      • Switch to a More Reactive Alkylating Agent: Consider using an alkyl iodide instead of an alkyl bromide. Iodide is a better leaving group and can increase the reaction rate.[1]

      • Alternative Synthetic Route: If direct alkylation is consistently failing, consider an alternative approach such as forming an amide bond followed by reduction to the amine.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful SN2 reaction.[1]

    • Solution:

      • Base Selection: Use a non-nucleophilic base to deprotonate the amine without competing in the alkylation reaction. N,N-diisopropylethylamine (DIPEA) is a common choice.[1] Ensure the base is strong enough to deprotonate the amine but not so strong that it causes side reactions.

      • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they can solvate the reactants and facilitate the reaction.[1]

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-80 °C can improve the yield. However, monitor the reaction closely for any degradation of starting materials or the desired product.[1]

  • Poor Quality of Reagents: Degradation of the alkyl bromide linker can also lead to low yields.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS before initiating the reaction.

Question 2: My reaction mixture shows multiple spots on TLC/peaks on LC-MS, indicating the formation of side products. What are the common side reactions with alkyl linkers and how can they be minimized?

Answer: The formation of multiple products is a common issue, often stemming from over-alkylation and other side reactions.[1]

  • Over-alkylation: Primary or secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] This is particularly problematic when the alkylated amine product is more nucleophilic than the starting amine.

    • Solution:

      • Control Stoichiometry: Use a controlled excess of the amine-containing component relative to the alkylating agent to favor mono-alkylation.

      • Use of Protecting Groups: If your molecule contains multiple amine groups, consider using protecting groups to selectively alkylate the desired position.

  • Intramolecular Cyclization: If one end of your linker is attached to a nucleophile and the other end has a leaving group, intramolecular cyclization can compete with the desired intermolecular reaction, especially when forming medium-sized rings (5-7 members).

    • Solution:

      • High Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular one.

      • Stepwise Synthesis: Synthesize the PROTAC in a stepwise manner, where the second coupling reaction is performed after the first is complete, rather than a one-pot approach with a bifunctional linker.

Question 3: The purification of my final PROTAC with a long alkyl linker is proving to be very difficult. What strategies can I employ for better purification?

Answer: PROTACs, especially those with long, hydrophobic alkyl chains, can be challenging to purify due to their "greasy" nature and potential for aggregation.[2][3]

  • Poor Solubility: PROTACs with long alkyl linkers often exhibit poor solubility in common chromatography solvents.[1]

    • Solution:

      • Solvent System Optimization: For reverse-phase HPLC, you may need to use a stronger organic solvent like acetonitrile or methanol in your mobile phase. Adding a small amount of an additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For flash chromatography, a gradient elution with a more polar solvent system might be necessary.

      • Strong Solvents for Dissolution: Ensure your crude product is fully dissolved before injection, which may require a strong solvent like DMSO.[2]

  • Complex Mixture: The presence of closely related impurities and unreacted starting materials can make separation difficult.

    • Solution:

      • High-Resolution Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying PROTACs.[2] Using a high-resolution column and a shallow gradient can improve the separation of impurities.[4]

      • Orthogonal Purification Methods: Consider using a combination of purification techniques. For example, an initial purification by flash column chromatography can remove major impurities, followed by a final polishing step using preparative HPLC.[2]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in N-Alkylation of PROTACs

Problem Potential Cause Recommended Solution Expected Outcome
Low ConversionWeakly nucleophilic amineSwitch from alkyl bromide to alkyl iodide.Increased reaction rate and higher yield.
Suboptimal baseUse a non-nucleophilic base like DIPEA.Minimized side reactions and improved yield.
Inappropriate solventUse a polar aprotic solvent (DMF, ACN).Better solvation of reactants, leading to a higher yield.
Low reaction temperatureIncrease temperature to 50-80 °C.Increased reaction rate.
Multiple ProductsOver-alkylationUse a slight excess of the amine component.Favors mono-alkylation.
Intramolecular cyclizationIncrease reactant concentration.Favors intermolecular coupling.
Difficult PurificationPoor solubilityOptimize HPLC mobile phase; use strong dissolution solvents (e.g., DMSO).Improved peak shape and recovery.
Complex mixtureUse high-resolution reverse-phase HPLC; consider orthogonal purification methods.Higher purity of the final PROTAC.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide Linker

This protocol describes a general method for the coupling of an amine-containing warhead or E3 ligase ligand with a bifunctional alkyl bromide linker.

Reagents and Materials:

  • Amine-containing component (1.0 eq)

  • Alkyl bromide linker (1.1 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing component in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkyl bromide linker to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

G start Low PROTAC Yield check_sm Check Starting Material Purity start->check_sm check_reaction Evaluate Reaction Conditions start->check_reaction check_purification Assess Purification Efficiency start->check_purification optimize_base Optimize Base (e.g., DIPEA) check_reaction->optimize_base optimize_solvent Optimize Solvent (e.g., DMF, ACN) check_reaction->optimize_solvent optimize_temp Optimize Temperature (e.g., 50-80°C) check_reaction->optimize_temp change_linker Switch to More Reactive Linker (e.g., Alkyl Iodide) check_reaction->change_linker optimize_hplc Optimize HPLC Method (Column, Gradient) check_purification->optimize_hplc end Improved PROTAC Yield optimize_base->end optimize_solvent->end optimize_temp->end alt_route Consider Alternative Synthetic Route change_linker->alt_route alt_route->end optimize_hplc->end

Caption: Troubleshooting workflow for low yields in PROTAC synthesis.

G reactants Amine + Bifunctional Alkyl Linker desired_product Desired PROTAC (Intermolecular Reaction) reactants->desired_product Desired Pathway side_product1 Over-alkylation Products reactants->side_product1 Side Reaction side_product2 Intramolecular Cyclization Product reactants->side_product2 Side Reaction

Caption: Competing reactions in PROTAC synthesis with alkyl linkers.

References

Technical Support Center: Characterization of 12-(t-Boc-amino)-1-dodecyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized "12-(t-Boc-amino)-1-dodecyl Bromide" and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.

Issue 1: Incomplete Boc Protection of 12-Amino-1-dodecanol

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting amino alcohol remaining.

  • Possible Causes & Solutions:

Possible CauseSolutionExperimental Protocol
Insufficient Reagent Increase the molar excess of Di-tert-butyl dicarbonate (Boc₂O) to 1.5-2.0 equivalents.In a round-bottom flask, dissolve 12-amino-1-dodecanol (1.0 eq) in a suitable solvent like THF or a 1:1 mixture of THF and water. Add triethylamine (1.2 eq) and then slowly add Boc₂O (1.5-2.0 eq). Stir at room temperature and monitor the reaction by TLC.
Low Reaction Temperature Gently warm the reaction mixture to 40-50 °C to increase the reaction rate.Follow the protocol above, but after the addition of Boc₂O, heat the reaction mixture to 40-50 °C using an oil bath. Maintain this temperature until the starting material is consumed as indicated by TLC.
Poor Solubility of Starting Material Use a co-solvent system such as THF/water or dioxane/water to ensure complete dissolution of the 12-amino-1-dodecanol.Dissolve the 12-amino-1-dodecanol in a minimal amount of water first, then add THF or dioxane until a homogeneous solution is achieved before adding the base and Boc₂O.

Issue 2: Incomplete Bromination of 12-(t-Boc-amino)-1-dodecanol

  • Symptom: ¹H NMR or LC-MS analysis of the crude product indicates the presence of unreacted starting alcohol.

  • Possible Causes & Solutions:

Possible CauseSolutionExperimental Protocol
Insufficient Brominating Agent Ensure at least 1.1 to 1.3 equivalents of the brominating agent (e.g., PBr₃ or CBr₄/PPh₃) are used.In a flask under an inert atmosphere, dissolve 12-(t-Boc-amino)-1-dodecanol (1.0 eq) and triphenylphosphine (1.3 eq) in anhydrous DCM. Cool the solution to 0 °C and slowly add carbon tetrabromide (1.3 eq). Allow the reaction to warm to room temperature and stir overnight.
Decomposition of Brominating Agent Use freshly opened or purified brominating agents. PBr₃ can be particularly susceptible to hydrolysis.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Use freshly distilled solvents.
Low Reaction Temperature For less reactive systems, a moderate increase in temperature may be required. However, be cautious of potential side reactions.If using a milder brominating agent, gentle heating to 40 °C may be necessary. Monitor the reaction closely by TLC to avoid the formation of elimination byproducts.

Issue 3: Presence of Impurities After Purification

  • Symptom: NMR or HPLC analysis of the final product shows unexpected peaks.

  • Possible Impurities & Purification Strategies:

ImpurityIdentificationPurification Method
Di-Boc protected amine A second Boc group signal in ¹H and ¹³C NMR.Can be minimized by using stoichiometric amounts of Boc₂O. Purification via flash column chromatography on silica gel can separate the di-Boc derivative.
1-Dodecene (from elimination) Alkene signals in the ¹H NMR spectrum (around 4.9-5.8 ppm).This side product can form during bromination, especially at elevated temperatures. Careful control of reaction conditions is key. Purification can be achieved by flash chromatography.
Triphenylphosphine oxide A characteristic peak in the ³¹P NMR spectrum and often visible as a non-polar spot on TLC.This is a common byproduct when using CBr₄/PPh₃. Most of it can be removed by precipitation from a non-polar solvent like hexanes or by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthesized this compound?

A1: Commercially available this compound is typically offered at a purity of 95% or higher.[1] Synthesized material should be purified, for example by flash column chromatography, to achieve a similar level of purity.

Q2: How should I store this compound?

A2: It is recommended to store the compound at room temperature.[2] Keep the container tightly closed in a dry and well-ventilated place.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR: ~3.40 ppm (triplet, 2H, -CH₂Br), ~3.10 ppm (quartet, 2H, -CH₂NH-), ~1.85 ppm (quintet, 2H, -CH₂CH₂Br), ~1.44 ppm (singlet, 9H, -C(CH₃)₃), 1.20-1.40 ppm (broad multiplet, 16H, internal -CH₂- groups).

  • ¹³C NMR: ~156.0 ppm (-C=O of Boc), ~79.0 ppm (-C(CH₃)₃), ~40.5 ppm (-CH₂NH-), ~34.0 ppm (-CH₂Br), ~32.8 ppm (-CH₂CH₂Br), ~28.4 ppm (-C(CH₃)₃), and a series of peaks between 26-30 ppm for the other methylene carbons.

Q4: What is a common issue when analyzing Boc-protected compounds by mass spectrometry?

A4: The Boc group is acid-labile and can sometimes cleave in the mass spectrometer source, especially with techniques like electrospray ionization (ESI).[3] This can lead to the observation of a peak corresponding to the deprotected amine [M-100]+. Using softer ionization techniques or optimizing the instrument parameters can sometimes minimize this fragmentation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 887353-35-7[1]
Molecular Formula C₁₇H₃₄BrNO₂[1]
Molecular Weight 364.37 g/mol [1]
Purity ≥95%[1]
IUPAC Name tert-butyl (12-bromododecyl)carbamate[1]

Experimental Protocols

Protocol 1: Synthesis of 12-(t-Boc-amino)-1-dodecanol

  • Dissolve 12-amino-1-dodecanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 12-(t-Boc-amino)-1-dodecanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (1.3 eq) and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (CBr₄, 1.3 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination cluster_purification Purification & Analysis A 12-Amino-1-dodecanol B Boc₂O, Et₃N THF/H₂O, RT A->B C 12-(t-Boc-amino)-1-dodecanol B->C D 12-(t-Boc-amino)-1-dodecanol E CBr₄, PPh₃ DCM, 0°C to RT D->E F This compound E->F G Crude Product F->G H Flash Chromatography G->H I Pure Product H->I J NMR, HPLC, MS I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Boc_Protection Start Incomplete Boc Protection? Cause1 Insufficient Boc₂O? Start->Cause1 Cause2 Low Temperature? Cause1->Cause2 No Solution1 Increase Boc₂O to 1.5-2.0 eq. Cause1->Solution1 Yes Cause3 Poor Solubility? Cause2->Cause3 No Solution2 Warm to 40-50 °C Cause2->Solution2 Yes Solution3 Use THF/H₂O co-solvent Cause3->Solution3 Yes End Complete Reaction Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting incomplete Boc protection.

References

Improving the efficiency of surface grafting with long-chain alkyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for surface grafting with long-chain alkyl bromides. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their surface modification experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the grafting process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during surface grafting procedures, particularly when using techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Q1: My grafting efficiency is low, resulting in a sparse polymer brush. What are the potential causes and how can I improve it?

A1: Low grafting efficiency is a common issue that can be attributed to several factors. Here are some key areas to investigate:

  • Initiator Immobilization: The density and stability of the immobilized initiator on the substrate are critical. Incomplete surface activation or inefficient reaction with the alkyl bromide initiator will lead to a low density of initiation sites.[1][2]

    • Troubleshooting:

      • Ensure the substrate is thoroughly cleaned and activated to generate a high density of reactive groups (e.g., hydroxyl or amine groups).[1] For silica-based substrates, piranha solution or UV/Ozone treatment are effective.[1][3]

      • Verify the purity and reactivity of your initiator, such as 2-bromoisobutyryl bromide (BIBB).[1]

      • Optimize the reaction conditions for initiator immobilization, including reaction time, temperature, and solvent. An inert atmosphere is crucial to prevent side reactions.[1]

  • Polymerization Conditions: The parameters of the polymerization reaction itself play a significant role.

    • Troubleshooting:

      • Deoxygenation: Radical polymerizations like ATRP are highly sensitive to oxygen, which can terminate the growing polymer chains.[4] Ensure the polymerization solution is thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[1]

      • Catalyst System: The ratio of catalyst (e.g., copper complex) to ligand and initiator is crucial for controlling the polymerization.[1] An insufficient amount of catalyst or the presence of impurities can slow down or halt the reaction. Consider using techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP, which can be performed in the presence of limited air and with very small amounts of catalyst.[4]

      • Monomer Concentration: The concentration of the monomer affects the polymerization rate. Ensure you are using an appropriate concentration for your system.[5]

  • Steric Hindrance: For long-chain alkyl bromides, steric hindrance can limit the accessibility of the monomer to the growing polymer chain, especially at high grafting densities.[2][6]

    • Troubleshooting: While high grafting density is often desired, extremely dense initiator layers can sometimes be counterproductive. Consider optimizing the initiator density.[2]

Q2: I am observing uncontrolled polymerization in the solution (homopolymerization) instead of on the surface. How can I prevent this?

A2: Uncontrolled polymerization in solution competes with the surface-initiated process and can deplete the monomer, leading to poor grafting results.

  • Causes:

    • Free Initiator in Solution: Contamination of the polymerization solution with a free initiator can trigger solution-phase polymerization.

    • Catalyst Activity: An overly active catalyst system can also promote homopolymerization.

  • Solutions:

    • Sacrificial Initiator: The addition of a small amount of "sacrificial" free initiator to the solution can sometimes help to control the polymerization kinetics.[6][7] However, it's a delicate balance, as too much will lead to excessive homopolymer formation.

    • Purification: Ensure all glassware and reagents are meticulously clean and free of contaminants that could act as initiators.

    • Catalyst/Ligand Ratio: Adjust the ratio of the catalyst and ligand to fine-tune the polymerization control.

Q3: The thickness of my grafted polymer layer is not uniform across the substrate. What could be the reason?

A3: Non-uniform polymer brush thickness often points to inconsistencies in the initiator layer or the polymerization conditions.

  • Troubleshooting:

    • Homogeneous Initiator Layer: Ensure the initiator is immobilized uniformly across the entire substrate surface. Uneven surface activation or deposition of the initiator will result in varied grafting densities and, consequently, different polymer brush heights.[3]

    • Reaction Conditions: Maintain consistent reaction conditions (temperature, stirring) throughout the polymerization process to ensure uniform growth of the polymer chains.

    • Substrate Cleanliness: Any contaminants or residues on the substrate can inhibit initiator immobilization and subsequent polymer growth in those areas.[1]

Q4: How does the length of the alkyl chain in the monomer affect the grafting process?

A4: The length of the alkyl chain can influence the surface properties and the polymerization kinetics.

  • Hydrophobicity: Longer alkyl chains will result in a more hydrophobic surface.[8][9]

  • Steric Effects: As mentioned earlier, very long chains can introduce steric hindrance, potentially affecting the grafting density and the conformation of the polymer brushes.[10]

  • Reactivity: The reactivity of the monomer can be influenced by the nature of the alkyl group.

Data Summary

While direct quantitative comparisons for the efficiency of surface grafting with long-chain alkyl bromides are highly dependent on the specific substrate, initiator, monomer, and polymerization technique used, the following table summarizes key factors and their general effect on grafting outcomes.

FactorParameterEffect on Grafting Efficiency/DensityNotes
Initiator Concentration on SurfaceHigher concentration generally leads to higher grafting density, but can cause steric hindrance.[2]Optimization is key.
StabilityUnstable initiators can detach, leading to lower grafting density.[3][11]Choose stable initiator-substrate linkages.
Polymerization Oxygen PresenceActs as a radical trap, terminating polymerization and reducing efficiency.[4]Rigorous deoxygenation is critical for ATRP.[1]
Catalyst/Ligand RatioAffects polymerization control and rate.[1][12]The optimal ratio is system-dependent.
Monomer ConcentrationHigher concentration can increase the polymerization rate.[5]
Alkyl Chain LengthCan introduce steric hindrance, potentially lowering grafting density.[10]Affects surface properties like hydrophobicity.[8]
Substrate Surface ChemistryThe density of functional groups for initiator attachment is crucial.[1]Proper surface activation is a prerequisite.

Experimental Protocols

A detailed methodology for a key experiment, Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), is provided below. This is a common and versatile "grafting from" technique.[1][3]

Protocol: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of a Long-Chain Alkyl Monomer

Stage 1: Substrate Preparation and Activation

  • Substrate Selection: Choose a suitable substrate (e.g., silicon wafer, gold-coated slide).

  • Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. For silicon wafers, immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes is effective. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). [1]

  • Rinsing and Drying: Rinse the cleaned substrate extensively with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).

  • Surface Activation: Generate hydroxyl (-OH) groups on the surface. For silicon wafers, the cleaning step with piranha solution also achieves this. For other substrates, UV/Ozone treatment can be used.[1]

Stage 2: Initiator Immobilization (using 2-Bromoisobutyryl Bromide - BIBB)

  • Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere.[1]

  • Initiator Solution: Prepare a solution of BIBB and a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Immobilization Reaction: Immerse the substrate in the initiator solution and allow the reaction to proceed for a specified time (e.g., 2-12 hours) at room temperature. The hydroxyl groups on the surface will react with BIBB to form a covalently bound ATRP initiator layer.

  • Washing: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and deionized water, to remove any unreacted reagents.[1]

  • Drying: Dry the initiator-functionalized substrate under a stream of inert gas.

Stage 3: Surface-Initiated Polymerization

  • Polymerization Solution: In a separate flask, prepare the polymerization solution containing the long-chain alkyl bromide monomer, a ligand (e.g., PMDETA or bipyridine), and a solvent (e.g., toluene or anisole).

  • Deoxygenation: Deoxygenate the polymerization solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for a minimum of 30 minutes.[1]

  • Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., Cu(I)Br) to the deoxygenated solution.

  • Polymerization: Place the initiator-functionalized substrate into the polymerization solution under an inert atmosphere.[1] The reaction time will determine the final thickness of the polymer brush.

  • Termination: Stop the polymerization by exposing the solution to air.

  • Final Washing: Remove the substrate from the solution and wash it extensively with a good solvent for the polymer (e.g., tetrahydrofuran or toluene) to remove any non-covalently bound polymer. Rinse with ethanol and deionized water.[1]

  • Drying: Dry the polymer-grafted substrate under a stream of inert gas.

Visualizations

Experimental Workflow for SI-ATRP

experimental_workflow cluster_stage1 Stage 1: Substrate Preparation cluster_stage2 Stage 2: Initiator Immobilization cluster_stage3 Stage 3: SI-ATRP A Substrate Selection B Surface Cleaning (e.g., Piranha, UV/Ozone) A->B C Surface Activation (Generation of -OH groups) B->C D Reaction with Alkyl Bromide Initiator C->D E Rinsing and Drying D->E F Polymerization of Monomer with Catalyst/Ligand E->F G Rinsing and Drying F->G H Characterization G->H troubleshooting_low_grafting cluster_initiator Initiator Issues cluster_polymerization Polymerization Problems cluster_steric Steric Hindrance Start Low Grafting Efficiency A Incomplete Surface Activation? Start->A B Inefficient Initiator Reaction? Start->B C Initiator Degradation? Start->C D Oxygen Contamination? Start->D E Incorrect Catalyst/Ligand Ratio? Start->E F Monomer Impurities? Start->F G Initiator Density Too High? Start->G Sol_A Sol_A A->Sol_A Solution: Optimize cleaning/activation Sol_B Sol_B B->Sol_B Solution: Optimize reaction conditions Sol_C Sol_C C->Sol_C Solution: Use fresh, pure initiator Sol_D Sol_D D->Sol_D Solution: Improve deoxygenation Sol_E Sol_E E->Sol_E Solution: Adjust component ratios Sol_F Sol_F F->Sol_F Solution: Purify monomer Sol_G Sol_G G->Sol_G Solution: Reduce initiator concentration

References

Validation & Comparative

"12-(t-Boc-amino)-1-dodecyl Bromide" vs PEG linkers in PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]

This guide provides an objective, data-driven comparison between two common classes of flexible linkers: hydrophobic alkyl chains, exemplified by structures derived from 12-(t-Boc-amino)-1-dodecyl Bromide , and hydrophilic polyethylene glycol (PEG) linkers. The choice between these linker types significantly impacts a PROTAC's drug-like properties and degradation performance, making this a critical consideration for researchers, scientists, and drug development professionals.[1][3]

At a Glance: Key Differences in Physicochemical Properties

The fundamental distinction between a C12 alkyl linker and a PEG linker lies in their polarity, which dictates many of their drug-like properties. Alkyl chains are hydrophobic and lipophilic, while PEG linkers are hydrophilic.[2][3] This core difference creates a trade-off between solubility and permeability that must be balanced during PROTAC design.

Feature12-Carbon Alkyl Linker (e.g., from this compound)Polyethylene Glycol (PEG) Linker
Composition Saturated hydrocarbon chain (C12H24)Repeating ethylene glycol units (-CH2CH2O-)n
Hydrophilicity Hydrophobic / LipophilicHydrophilic
Aqueous Solubility May decrease the solubility of the overall PROTAC molecule.[3][4]Generally improves the aqueous solubility of the PROTAC.[2][4]
Cell Permeability The inherent lipophilicity can improve passive diffusion across cell membranes.[2]Can enhance permeability by improving solubility and adopting folded conformations that shield polar surfaces. However, very long chains can hinder permeability.[3]
Metabolic Stability Generally possesses good chemical and metabolic stability.[3]May be more susceptible to metabolism in vivo compared to alkyl chains.[4]
Synthetic Accessibility Readily accessible and synthetically straightforward.[3]Can be more challenging and costly to synthesize.[4]

Quantitative Performance Comparison: BRD4-Targeting PROTACs

To illustrate the performance differences, this section collates data on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The data compares PROTACs utilizing either an alkyl or a PEG linker to connect a BRD4 inhibitor (like JQ1 or OTX015) to an E3 ligase ligand (for VHL or Cereblon). The primary metrics for efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degraded).[5][6]

Disclaimer: Data is compiled from multiple sources. Experimental conditions (cell lines, treatment times) may vary, and direct comparisons should be made with caution.

PROTAC (Target-Linker-Ligase)Linker TypeCell LineDC50DmaxReference
ARV-825 (OTX015-PEG-Pomalidomide)PEGBurkitt's Lymphoma (Ramos)~1 nM>95%[7]
MZ1 (JQ1-PEG-VHL Ligand)PEG (8 atoms)HeLa24 nM~90%[8]
dBET1 (JQ1-Alkyl/Ether-Pomalidomide)Alkyl/EtherMV4;110.8 nM>98%[8]
PROTAC 48 (BETi-Alkyl-CRBN Ligand)AlkylMV4;11<1 pMNot Reported[8]
BRD4 Degrader (JQ1-PEG5-VHL Ligand)PEG (5 units)22Rv11.9 nM98%[9]
BRD4 Degrader (JQ1-PEG3-VHL Ligand)PEG (3 units)22Rv125.4 nM94%[9]

This data highlights that both linker types can produce highly potent degraders. The optimal choice is highly context-dependent, relying on the specific POI-ligand and E3-ligand pair, as the linker must orient the two proteins correctly for efficient ubiquitination.[1][6]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental steps involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated ubiquitination and degradation of a target protein.

Linker_Comparison Logical comparison of linker properties influencing PROTAC efficacy. cluster_Alkyl Alkyl Linker (e.g., C12) cluster_PEG PEG Linker A_Prop Hydrophobic (Lipophilic) A_Sol Lower Aqueous Solubility A_Prop->A_Sol A_Perm Higher Passive Permeability A_Prop->A_Perm Efficacy PROTAC Efficacy (DC50, Dmax) A_Sol->Efficacy A_Perm->Efficacy A_Stab High Metabolic Stability A_Stab->Efficacy P_Prop Hydrophilic P_Sol Higher Aqueous Solubility P_Prop->P_Sol P_Perm Complex Permeability (Solubility vs. PSA) P_Prop->P_Perm P_Sol->Efficacy P_Perm->Efficacy P_Stab Lower Metabolic Stability P_Stab->Efficacy

Logical comparison of linker properties influencing PROTAC efficacy.

Exp_Workflow start 1. Cell Treatment lysis 2. Cell Lysis & Protein Quantification (BCA) start->lysis sds 3. SDS-PAGE (Protein Separation) lysis->sds transfer 4. Western Blot (Transfer to Membrane) sds->transfer probing 5. Antibody Probing (Primary & Secondary) transfer->probing detection 6. Signal Detection (Chemiluminescence) probing->detection analysis 7. Densitometry Analysis detection->analysis

Experimental workflow for quantifying PROTAC-mediated degradation.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., 22Rv1, HeLa) in 6-well plates to achieve 70-80% confluency on the day of treatment.[5]

    • Prepare serial dilutions of the PROTAC compounds in the appropriate culture medium. A typical dose-response curve might range from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and add the medium containing the different PROTAC concentrations.

    • Incubate for a predetermined period (e.g., 18-24 hours) at 37°C and 5% CO2.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.[12]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.[5]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.[5]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to predict passive membrane permeability.[14][15]

  • Preparation of Materials:

    • PAMPA plate system (a donor plate and an acceptor plate with a microfilter membrane).

    • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Phosphate buffer saline (PBS) at pH 7.4 for the acceptor plate.

    • Test PROTAC compounds dissolved in a suitable buffer (e.g., PBS), typically at a concentration of 100-200 µM.

  • Assay Procedure:

    • Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.

    • Add PBS to the wells of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Add the PROTAC solutions to the donor wells. Include a high-permeability control (e.g., testosterone) and a low-permeability control (e.g., hydrocortisone).

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis and Calculation:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[14]

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

The choice between a hydrophobic alkyl linker, such as one derived from This compound , and a hydrophilic PEG linker is a critical decision in PROTAC design that involves a series of trade-offs.

  • Alkyl linkers offer synthetic simplicity and metabolic stability, and their lipophilicity can be advantageous for cell permeability. However, this can come at the cost of reduced aqueous solubility, potentially limiting bioavailability.[2][3]

  • PEG linkers are excellent for enhancing the solubility of large, complex PROTAC molecules.[2] Their flexibility can be beneficial for achieving an optimal ternary complex conformation. The challenges with PEG linkers lie in potentially lower metabolic stability and a more complex relationship with cell permeability.[3][4]

Ultimately, the presented data underscores the empirical nature of linker optimization.[1] There is no universally superior linker; the optimal choice is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a diverse set of linkers, encompassing both alkyl chains and PEG linkers of varying lengths, remains a crucial step in the development of a potent and therapeutically viable protein degrader.

References

Alkyl Bromides vs. Alkyl Chlorides: A Comparative Guide for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents for surface functionalization is a critical step in designing tailored biomaterials, biosensors, and drug delivery systems. Among the various options, alkyl halides are frequently employed to introduce functional groups onto surfaces. This guide provides an objective comparison of two common choices: alkyl bromides and alkyl chlorides, supported by experimental data to aid in the selection of the optimal reagent for specific applications.

The primary difference in reactivity between alkyl bromodes and alkyl chlorides in nucleophilic substitution reactions lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge it acquires upon departing from the carbon atom. This fundamental chemical principle translates to faster reaction kinetics for alkyl bromides in surface functionalization processes.

Performance Comparison: Quantitative Data

Experimental evidence consistently demonstrates the superior reactivity of alkyl bromides over alkyl chlorides in surface functionalization reactions. A key metric for comparison is the grafting density, which quantifies the number of molecules attached to the surface.

A study on the functionalization of single-walled carbon nanotubes (SWCNTs) provides a direct comparison of the grafting densities achieved with a series of 1-halooctanes. The results, summarized in the table below, clearly indicate a higher level of functionalization with alkyl bromides compared to alkyl chlorides under similar reaction conditions.

Alkyl HalideHalogenGrafting Density (Alkyl Groups per 1000 Carbon Atoms)
1-ChlorooctaneChlorine~1.5
1-BromooctaneBromine~2.5

This data is synthesized from graphical representations in the cited literature and should be considered approximate.

This trend of increasing functionalization efficiency with heavier halogens is attributed to the lower bond dissociation energy of the carbon-halogen bond, making the cleavage of the C-Br bond more facile than the C-Cl bond.

Reaction Mechanisms and Experimental Considerations

Surface functionalization using alkyl halides typically proceeds via nucleophilic substitution reactions, primarily through S\textsubscript{N}2 (bimolecular nucleophilic substitution) or S\textsubscript{N}1 (unimolecular nucleophilic substitution) pathways. The operative mechanism depends on the structure of the alkyl group (primary, secondary, or tertiary), the nature of the surface nucleophile, and the reaction conditions.

In an S\textsubscript{N}2 reaction, a nucleophile on the surface attacks the carbon atom bearing the halogen, and the carbon-halogen bond breaks simultaneously. This is a single-step process. In an S\textsubscript{N}1 reaction, the carbon-halogen bond breaks first to form a carbocation intermediate, which is then attacked by the surface nucleophile. This is a two-step process.

The choice between an alkyl bromide and an alkyl chloride can influence the reaction conditions required to achieve a desired level of surface modification. Due to their higher reactivity, alkyl bromides can often achieve significant functionalization under milder conditions (e.g., lower temperatures or shorter reaction times) compared to their chloride counterparts. For less reactive surfaces or when aiming for high grafting densities, the use of an alkyl bromide is generally preferred.

Experimental Protocols

The following are generalized experimental protocols for surface functionalization using alkyl halides. It is important to note that specific parameters will vary depending on the substrate, the specific alkyl halide, and the desired outcome.

Protocol 1: Functionalization of Carbon Nanotubes

This protocol describes a method for the functionalization of single-walled carbon nanotubes (SWCNTs) with alkyl halides.

Materials:

  • Single-walled carbon nanotubes (SWCNTs)

  • 1-halooctane (1-chlorooctane or 1-bromooctane)

  • Sodium naphthalenide (NaNp) in dimethylacetamide (DMAc)

  • Anhydrous DMAc

  • Dry oxygen

Procedure:

  • Prepare a solution of NaNp in anhydrous DMAc.

  • Disperse the SWCNTs in the NaNp/DMAc solution. The concentration of NaNp is adjusted based on the desired charge on the nanotubes.

  • Add the 1-halooctane to the SWCNT dispersion.

  • Allow the reaction to proceed for the desired amount of time.

  • Quench the reaction with dry oxygen.

  • Filter and wash the functionalized SWCNTs.

  • Characterize the grafting density using techniques such as thermogravimetric analysis (TGA).

Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol outlines the formation of a self-assembled monolayer of ω-mercaptoundecyl bromide on a gold surface. A similar procedure could be adapted for an analogous alkyl chloride, likely requiring longer incubation times or elevated temperatures to achieve comparable surface coverage.

Materials:

  • Gold-coated substrate

  • ω-mercaptoundecyl bromide

  • Ethanol (absolute)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Clean the gold substrate thoroughly with piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Rinse the substrate with deionized water and ethanol, then dry under a stream of nitrogen.

  • Prepare a dilute solution (e.g., 1 mM) of ω-mercaptoundecyl bromide in absolute ethanol.

  • Immerse the cleaned gold substrate in the thiol solution.

  • Allow the self-assembly to proceed for a sufficient time (typically several hours to overnight) at room temperature.

  • Remove the substrate from the solution, rinse thoroughly with ethanol, and dry with nitrogen.

  • The resulting bromo-terminated SAM can be used for subsequent surface reactions.

Visualizing the Process

To better understand the workflows and reaction pathways, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Functionalization Reaction cluster_post Post-Reaction Processing Substrate Substrate Cleaning Cleaning Substrate->Cleaning Drying Drying Cleaning->Drying Reaction Reaction Drying->Reaction Alkyl Halide Solution Alkyl Halide Solution Alkyl Halide Solution->Reaction Rinsing Rinsing Reaction->Rinsing Drying_Post Drying Rinsing->Drying_Post Characterization Characterization Drying_Post->Characterization

A generalized experimental workflow for surface functionalization.

reaction_pathway Surface_Nu Surface Nucleophile Transition_State Transition State [Nu---R---X]⁻ Surface_Nu->Transition_State Alkyl_Halide R-X (X = Br or Cl) Alkyl_Halide->Transition_State Functionalized_Surface Functionalized Surface (Surface-R) Transition_State->Functionalized_Surface Halide_Ion X⁻ Transition_State->Halide_Ion

A simplified Sₙ2 reaction pathway for surface functionalization.

Conclusion

Long-Chain vs. Short-Chain Alkyl Linkers: A Comparative Guide to Self-Assembled Monolayer (SAM) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of self-assembled monolayers (SAMs) is a critical parameter that dictates their performance and reliability in a wide array of applications, from biosensors to drug delivery. The choice of alkyl chain length in the precursor molecules is a fundamental design parameter that significantly influences the structural integrity and long-term performance of SAMs. This guide provides an objective comparison of the stability of SAMs formed from long-chain versus short-chain alkyl linkers, supported by experimental data and detailed methodologies.

The stability of a SAM is intrinsically linked to the intermolecular forces between the constituent molecules. Longer alkyl chains lead to stronger van der Waals interactions, resulting in more densely packed, ordered, and stable monolayers.[1] This increased stability is observed across various metrics, including thermal, chemical, and electrochemical stability. Conversely, short-chain thiols, typically with fewer than ten carbon atoms, often form less-ordered, liquid-like films that are more susceptible to disruption.[2]

Key Factors Influencing SAM Stability

The stability of a self-assembled monolayer is a multifactorial property influenced by several key parameters. The interplay between these factors determines the overall robustness and performance of the SAM.

G cluster_main Factors Affecting SAM Stability Alkyl Chain Length Alkyl Chain Length Van der Waals Forces Van der Waals Forces Alkyl Chain Length->Van der Waals Forces Influences Headgroup Chemistry Headgroup Chemistry Binding Strength Binding Strength Headgroup Chemistry->Binding Strength Determines Substrate Substrate Substrate->Binding Strength SAM Ordering SAM Ordering Substrate->SAM Ordering Environment Environment Overall Stability Overall Stability Environment->Overall Stability Impacts Packing Density & Order Packing Density & Order Van der Waals Forces->Packing Density & Order Determines Packing Density & Order->Overall Stability Contributes to Binding Strength->Overall Stability

Caption: Factors influencing the stability of Self-Assembled Monolayers.

Quantitative Data Comparison

The following tables summarize experimental data comparing the physical and thermal properties of SAMs with varying alkyl chain lengths on different substrates.

Table 1: Physical Properties of Alkanethiol SAMs on Gold
Alkyl Chain Composition (Number of Carbons, n)Ellipsometric Thickness (Å)Advancing Water Contact Angle (°)Surface Roughness (RMS, nm)
HS(CH₂)₉CH₃ (C10)13 ± 1110 ± 2-
HS(CH₂)₁₁CH₃ (C12)16 ± 1111 ± 2-
HS(CH₂)₁₅CH₃ (C16)21 ± 1112 ± 2-
HS(CH₂)₁₇CH₃ (C18)24 ± 1112 ± 2-

Data compiled from multiple sources.[2]

Table 2: Thermal Stability of Alkanethiol SAMs on Au(111)
AlkanethiolDesorption Temperature (°C)Primary Desorption Product
Ethanethiol (C2)~130Dialkyl disulfide
Hexanethiol (C6)~170Dialkyl disulfide
Dodecanethiol (C12)~220Dialkyl disulfide
Octadecanethiol (C18)~250Dialkyl disulfide

Data is illustrative and compiled from thermal desorption studies.[2]

Table 3: Influence of Alkyl Chain Length on Alkyl Phosphate SAMs on Titanium Oxide
Alkyl Phosphate Chain Length (Number of Carbons)Dynamic Water Contact Angle Hysteresis (°)Ellipsometric Thickness (nm)
10Higher~1.0
18Lower~2.2

A lower contact angle hysteresis indicates a more uniform and well-ordered surface.[1][2][3]

Experimental Protocols

Reproducible formation and characterization of SAMs are crucial for their successful application. Below are detailed methodologies for key experiments used to evaluate SAM stability.

Protocol for Alkanethiol SAM Formation on Gold
  • Substrate Preparation: Deposit a thin film of gold (typically 100-200 nm) onto a suitable substrate (e.g., silicon wafer with a chromium or titanium adhesion layer) using physical vapor deposition techniques.[2]

  • Cleaning: Clean the gold substrates immediately before use. This can be done by methods such as piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide), UV/ozone cleaning, or argon plasma cleaning.

  • Immersion: Immerse the cleaned gold substrates in a dilute solution (e.g., 1 mM) of the desired alkanethiol in a suitable solvent (e.g., ethanol or isopropanol) for a sufficient time (typically 18-24 hours) to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing: After immersion, thoroughly rinse the substrates with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a stream of inert gas, such as nitrogen or argon.

G cluster_workflow Experimental Workflow for SAM Stability Analysis start Start prep Substrate Preparation (e.g., Gold Deposition) start->prep clean Substrate Cleaning (e.g., Piranha, UV/Ozone) prep->clean sam SAM Formation (Immersion in Thiol Solution) clean->sam rinse Rinsing and Drying sam->rinse characterize Characterization (e.g., Contact Angle, Ellipsometry, XPS) rinse->characterize stability Stability Testing characterize->stability thermal Thermal Stability (TDS, TGA) stability->thermal Thermal electrochem Electrochemical Stability (CV, EIS) stability->electrochem Electrochemical chemical Chemical Stability (Solvent Exposure) stability->chemical Chemical end End thermal->end electrochem->end chemical->end

Caption: A typical experimental workflow for SAM formation and stability analysis.

Protocol for Thermal Stability Assessment using Thermal Desorption Spectroscopy (TDS)
  • Sample Preparation: Prepare SAMs on a suitable substrate as described above.

  • UHV Chamber: Introduce the SAM-coated substrate into an ultra-high vacuum (UHV) chamber.

  • Heating: Heat the substrate at a linear rate.

  • Detection: Use a mass spectrometer to detect the molecules that desorb from the surface as a function of temperature.

  • Data Analysis: The temperature at which the desorption rate is maximal is the desorption temperature, which is a measure of the thermal stability of the SAM.

Protocol for Electrochemical Stability Assessment using Cyclic Voltammetry (CV)
  • Electrochemical Cell Setup: Use the SAM-coated substrate as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • Electrolyte: Fill the cell with a suitable electrolyte solution.

  • Potential Cycling: Cycle the potential of the working electrode between a reductive and an oxidative limit.

  • Data Acquisition: Record the current response as a function of the applied potential. The potential at which reductive or oxidative desorption of the SAM occurs provides a measure of its electrochemical stability.[5][6][7]

References

The Linker's Length: A Critical Nexus in PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally tethered to its ability to orchestrate the formation of a stable and productive ternary complex, comprising the target protein (Protein of Interest, POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. The linker, the chemical entity connecting the POI-binding and E3 ligase-binding moieties, is far from a passive spacer. Its length, composition, and rigidity are critical determinants of ternary complex formation, stability, and ultimately, the degradation efficiency of the target protein.[1] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive alignment that fails to support efficient ubiquitination.[2][3]

This guide provides an objective comparison of how linker length influences the formation of the PROTAC ternary complex, supported by experimental data from well-characterized systems. We delve into the methodologies used to quantify these interactions, offering a framework for the rational design and optimization of novel PROTACs.

Quantitative Comparison of PROTAC Performance with Different Linker Lengths

The potency of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex can be quantified by biophysical methods, measuring parameters like the dissociation constant (KD) and cooperativity (α). A cooperativity value greater than 1 indicates that the binding of one protein partner enhances the binding of the other, a favorable characteristic for PROTAC efficacy.[4]

Below are summary tables of experimental data illustrating the impact of polyethylene glycol (PEG) linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][6]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A9>1000<20
PROTAC B12~500~60
PROTAC C 16 ~100 >90
PROTAC D19~750~50
PROTAC E21>1000<30

Data from studies on ERα-targeting PROTACs clearly indicate an optimal linker length of 16 atoms for achieving potent degradation.[5][6]

Table 2: Biophysical Characterization of the VHL/MZ1/BRD4-BD2 Ternary Complex [7]

AssayParameterBinary Interaction (PROTAC:E3 Ligase)Ternary Complex (Target:PROTAC:E3 Ligase)Cooperativity (α)
Surface Plasmon Resonance (SPR) KD (nM)29122
kon (10⁵ M⁻¹s⁻¹)759
koff (s⁻¹)0.0190.006
Half-life (s)43130
Isothermal Titration Calorimetry (ITC) KD (nM)66416.5

The well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, demonstrates significant positive cooperativity, leading to a highly stable ternary complex.

Visualizing the PROTAC Mechanism and Experimental Logic

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway, the general experimental workflow for assessing degradation, and the logic of linker length optimization.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex POI::PROTAC::E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Cellular_Assay Cellular Degradation Assay cluster_Biophysical_Assay Biophysical Ternary Complex Analysis CellCulture Treat cells with varying PROTAC concentrations Lysis Cell Lysis CellCulture->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Quantification Densitometry and Quantification (DC50, Dmax) WesternBlot->Quantification Immobilize Immobilize E3 Ligase (e.g., on SPR chip) Binary Measure Binary Binding (PROTAC to E3) Immobilize->Binary Ternary Measure Ternary Binding (POI + PROTAC to E3) Immobilize->Ternary Cooperativity Calculate Cooperativity (α) Binary->Cooperativity Ternary->Cooperativity

Caption: General experimental workflow for PROTAC evaluation.

Linker_Optimization_Logic Start Define POI and E3 Ligase Synthesize Synthesize PROTAC library with varying linker lengths Start->Synthesize Evaluate Evaluate degradation (DC50, Dmax) Synthesize->Evaluate Biophysical Characterize ternary complex (KD, cooperativity) Synthesize->Biophysical Analyze Analyze Structure-Activity Relationship (SAR) Evaluate->Analyze Biophysical->Analyze Optimal Optimal Linker Length Identified Analyze->Optimal Potent & Cooperative Suboptimal Suboptimal Performance Analyze->Suboptimal Weak or Non-cooperative Suboptimal->Synthesize Iterate Design

Caption: Logic of linker length optimization.

Experimental Protocols

Reproducible and detailed experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) for binary and ternary complex formation.[7][8]

Methodology:

  • Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB complex) onto a streptavidin-coated sensor chip.[7]

  • Binary Interaction Analysis (PROTAC to E3):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference flow cell.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (K_D) and kinetic rates (k_on, k_off).[4]

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) pre-incubated with a dilution series of the PROTAC.

    • Inject these solutions over the E3 ligase-immobilized surface.[7]

    • Fit the sensorgrams to a 1:1 binding model to determine the apparent affinity and kinetics of the ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as: α = K_D (binary) / K_D (ternary).[8]

    • An α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary interactions alone.[8]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) for binary and ternary interactions, providing a complete thermodynamic profile.[9]

Methodology:

  • Binary Titration 1 (PROTAC to E3): Titrate the PROTAC solution into a solution of the E3 ligase in the ITC cell to determine the binary binding affinity.

  • Binary Titration 2 (PROTAC to POI): Perform the reciprocal experiment, titrating the PROTAC into a solution of the POI.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with an excess of the POI and place it in the ITC cell.

    • Titrate the PROTAC solution into this pre-formed binary complex.[4]

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a one-site binding model to determine K_D, ΔH, and n for each interaction.

    • Calculate cooperativity (α) from the binary and ternary K_D values.[4]

Western Blot for Cellular Degradation Assessment

Objective: To quantify the reduction in intracellular target protein levels following PROTAC treatment.[10]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and express the degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, with its length being a critical parameter that must be empirically optimized for each target and E3 ligase pair.[11] A systematic approach, combining cellular degradation assays with biophysical characterization of the ternary complex, is paramount for understanding the structure-activity relationship. The data clearly shows that an optimal linker length exists, which maximizes ternary complex stability and cellular degradation, while linkers that are too short or too long are detrimental to activity.[3] The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of the next generation of potent and selective protein degraders.

References

A Researcher's Guide to Linker Performance in Cell-Based Assays: Featuring Alkyl-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the design of effective therapeutic molecules is paramount. In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These bifunctional molecules utilize the cell's own machinery to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting elements. The chemical nature of this linker profoundly influences the PROTAC's efficacy in cell-based assays.

This guide provides a comparative analysis of the performance of PROTACs equipped with different linkers, with a special focus on those derived from alkyl chain precursors like "12-(t-Boc-amino)-1-dodecyl Bromide". While this specific molecule is a building block rather than a final product for direct cell-based testing, it serves as a key component in the synthesis of the hydrophobic, flexible alkyl linkers commonly employed in PROTAC design. We will explore how these alkyl linkers measure up against other popular alternatives, such as polyethylene glycol (PEG) linkers, and provide supporting experimental data and detailed protocols for key assays.

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax) achievable. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance in different cell-based assays.

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation in MCF7 Cells

PROTAC Linker Length (atoms)DC50 (µM)Dmax (%)Cell Viability IC50 (µM)
9> 100< 20140
12~10~60~40
16~1> 8026
19~25~50> 100
21> 50< 40> 100

Data synthesized from multiple sources.[1] This study on ERα-targeting PROTACs demonstrates a clear structure-activity relationship, with a 16-atom linker showing optimal degradation and cytotoxic effects.[1]

Table 2: Comparison of Alkyl vs. PEG Linkers for Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC 1Alkyl ChainBRD4VHLVarious< 50> 90
PROTAC 2PEG3BRD4VHLVarious5585
PROTAC 3PEG4BRD4VHLVarious2095
PROTAC 4PEG5BRD4VHLVarious15>98
PROTAC 5PEG6BRD4VHLVarious3092

Illustrative data compiled from various sources in the literature. For BRD4 degradation, both alkyl and PEG linkers can achieve potent degradation.[1][2] The optimal length for PEG linkers in this context appears to be around 5 PEG units.[1]

Table 3: Performance of PROTACs with Alkyl/Ether Linkers Against Tank-Binding Kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No Degradation-
12-29Submicromolar-
21396
2929276

Data from a study on TBK1 degraders. This data highlights the critical role of reaching a minimum linker length for effective degradation, with potency decreasing with very long linkers.[2][3]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Design PROTAC Design & Synthesis (Vary linker type and length) Western_Blot Western Blot for Degradation (Determine DC50 and Dmax) Design->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine IC50) Design->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Cell_Viability->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[4]
  • Allow cells to adhere overnight.
  • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[4]
  • Wash the membrane three times with TBST for 5-10 minutes each.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

5. Detection and Analysis:

  • Wash the membrane three times with TBST for 10 minutes each.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 and Dmax values from the dose-response curves.[4]

Cell Viability Assays (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[6][7]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate overnight to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium.
  • Treat the cells with the diluted compounds or vehicle control.
  • Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]

3. Assay Procedure (CellTiter-Glo® Example):

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.[6]
  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[6]
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
  • Measure the luminescence using a plate-reading luminometer.[6]

4. Data Analysis:

  • Subtract the average background signal from all experimental readings.
  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[6]

Conclusion

The choice of linker is a critical determinant of PROTAC success. Alkyl linkers, derived from precursors such as "this compound," offer a synthetically accessible and metabolically stable option that can enhance cell permeability due to their hydrophobic nature. However, as the presented data illustrates, there is no universally optimal linker. The ideal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.[8] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varied linkers, is essential for identifying the most potent and effective molecule for therapeutic development. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and robust validation of next-generation protein degraders.

References

Spectroscopic Analysis of 12-(t-Boc-amino)-1-dodecyl Bromide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of long-chain functionalized alkanes, a thorough understanding of their spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic data for "12-(t-Boc-amino)-1-dodecyl Bromide" and related structures. Due to the limited availability of published spectra for the title compound, this guide combines predicted data with experimental data from analogous molecules to offer a comprehensive analytical overview.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of amino functionalities. Its characteristic spectroscopic signatures are crucial for confirming successful protection and for the overall structural elucidation of the molecule. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compare it with shorter-chain analogues and the parent alkyl bromide.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its comparative compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, Chemical Shifts in ppm)

CompoundBoc (s, 9H)-CH₂-NH-Boc-(CH₂)n--CH₂-Br
This compound (Predicted) ~1.44~3.10 (q, 2H)~1.26 (br s)~3.41 (t, 2H)
N-Boc-protected amines (General) ~1.45[1]---
1-Bromododecane --~1.26 (br s)3.41 (t, 2H)[2]
1-Bromopropane --1.90 (sextet, 2H)3.45 (t, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, Chemical Shifts in ppm)

CompoundBoc (C(CH₃)₃)Boc (C(CH₃)₃)Boc (C=O)-(CH₂)n--CH₂-NH--CH₂-Br
This compound (Predicted) ~28.4~79.0~156.0~26.0-32.0~40.5~34.0
N-Boc-L-alanine-OMe 28.3[4]79.9[4]155.4[4]-49.1[4]-
Dodecylamine ---26.8-33.8[5]42.1[5]-
1-Bromododecane ---28.1-32.9[2]-33.9[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound / Functional GroupN-H StretchC-H Stretch (Alkyl)C=O Stretch (Carbamate)C-N StretchC-Br Stretch
This compound (Predicted) ~3350 (weak-medium)2850-2960~1680-1700~1170~560-650
Boc-Protected Amines (General) 3300-3500 (sharp)[6]-1680-1720 (strong)[1]~1160-1175[7]-
Alkyl Bromides (General) -2850-2960[8]--515-690[8]
Primary Amines (General) 3300-3500 (two bands)[9]--1020-1250[9]-

Table 4: Mass Spectrometry Fragmentation (m/z)

Compound[M+H]⁺ (Predicted)[M-Boc+H]⁺[M-Br]⁺Other Key Fragments
This compound 365.2/367.2266.2284.357 (t-butyl cation), M-56 (loss of isobutylene)[10]
Boc-Protected Amines (General) -M-100-McLafferty rearrangement can lead to a [M-56] peak.[11]
Alkyl Bromides (General) --M-79/81Characteristic isotopic pattern for Bromine (¹⁹Br:⁸¹Br ≈ 1:1)[12]
2-Bromododecane --169.2Isotopic pattern for Br present in molecular ion and fragments.[13]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a 30° pulse angle.

    • Employ a relaxation delay of at least 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.[14]

    • Use a 45° pulse angle.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[14]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a rapid and convenient method.

    • Thin Film (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

    • Scan a mass range that encompasses the expected molecular weight of the analyte and its potential fragments.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, look for the distinctive isotopic patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 12-(t-Boc-amino)-1-dodecyl Bromide Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS Process_NMR Process NMR Data (Chemical Shift, Integration, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Identify Functional Group Absorptions) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation, Isotopic Patterns) MS->Process_MS Structure Confirm Molecular Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic analysis of functionalized long-chain alkanes.

References

The Hydrophobicity Tightrope: A Comparative Analysis of Linker Design for Enhanced Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the cell permeability of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical challenge. The linker, a seemingly simple component connecting the targeting moiety to the payload, plays a pivotal role in dictating a molecule's ability to traverse the cell membrane. This guide provides a comparative study of how linker hydrophobicity influences cell permeability, supported by experimental data and detailed protocols for key assays.

The journey of a drug to its intracellular target is fraught with barriers, the most significant being the cell membrane. A molecule's ability to cross this lipid bilayer is intimately tied to its physicochemical properties, with hydrophobicity being a key determinant. While a degree of lipophilicity is essential for membrane partitioning, excessive hydrophobicity can be detrimental, leading to poor aqueous solubility, non-specific binding, and aggregation.[1][2] This guide delves into the nuanced relationship between linker hydrophobicity and cell permeability, offering insights into rational linker design.

Quantitative Comparison of Linker Hydrophobicity and Cell Permeability

The following table summarizes quantitative data from various studies, illustrating the impact of linker composition on hydrophobicity (calculated logP or cLogP) and experimentally determined cell permeability. It is crucial to note that direct comparisons between different molecular scaffolds (e.g., ADCs vs. PROTACs) and studies should be made with caution due to inherent structural differences and variations in experimental conditions.

Molecule TypeLinker Type/CompositionLinker DescriptioncLogPPermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference(s)
PROTACAlkylSaturated hydrocarbon chain7.6Caco-2Low[3]
PROTACPEG-basedPolyethylene glycol units3.5Caco-2High[3]
PROTACAlkylShort alkyl linker (ct-alkyl₂-VHL)N/ACAPAHigher Permeability[4]
PROTACPEGLonger PEG linker (ct-PEG₆-VHL)N/ACAPALower Permeability[4]
Androgen Receptor PROTACPEG-linkerModel set with PEG-linkerN/APAMPA1.4 - 13.3 (for ligands alone)[5]
Androgen Receptor PROTACAdamantyl degronLipophilic adamantyl headgroupHigh logDPAMPA2.3[5]

Key Observations:

  • The "Hydrophobic Optimum": The data suggests that a balance of hydrophobicity is crucial. While highly hydrophobic linkers in some contexts can enhance membrane interaction, they can also lead to poor overall properties.

  • The Role of PEG Linkers: Polyethylene glycol (PEG) linkers are frequently employed to increase the hydrophilicity of a molecule, which can improve solubility and pharmacokinetic properties.[1][2] Interestingly, the flexibility of PEG linkers may also allow them to adopt conformations that shield their polar surface area, potentially aiding in cell permeability.[6]

  • Linker Length and Flexibility: Shorter alkyl linkers have been shown to be more cell-permeable than longer PEG linkers, highlighting the importance of minimizing linker length and polar surface area where possible.[4] The flexibility of the linker is also a critical factor, as it can influence the molecule's ability to adopt a conformation suitable for membrane traversal.[7]

Experimental Protocols

Accurate assessment of cell permeability is fundamental to understanding the impact of linker design. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective method for predicting the passive permeability of compounds.

Detailed Methodology:

  • Preparation of the Artificial Membrane: A filter plate (the donor plate) is coated with a solution of lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., dodecane). This creates a lipid-infused artificial membrane on the filter support.

  • Compound Preparation: The test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Assay Setup: The donor plate containing the artificial membrane is placed on top of an acceptor plate, which contains a fresh buffer. The test compound solution is then added to the donor wells.

  • Incubation: The entire assembly is incubated at room temperature for a defined period (typically 2 to 18 hours). During this time, the compound diffuses from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium])

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration of the compound in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the human intestinal epithelium. This assay can assess both passive diffusion and active transport mechanisms.[8]

Detailed Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto permeable filter supports in Transwell® plates.

  • Monolayer Formation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with well-defined tight junctions. The integrity of the monolayer is crucial and is typically verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A to B) Transport: The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical (upper) chamber. Fresh transport buffer is added to the basolateral (lower) chamber.

    • Basolateral to Apical (B to A) Transport: The test compound is added to the basolateral chamber, and fresh buffer is in the apical chamber. This direction is used to assess active efflux.

  • Incubation: The plates are incubated at 37°C for a specific time (e.g., 2 hours) with gentle shaking.

  • Sampling and Quantification: At the end of the incubation period, samples are taken from both the donor and receiver chambers. The concentration of the compound is quantified by LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of appearance of the compound in the receiver chamber

    • A = The surface area of the cell monolayer

    • C0 = The initial concentration of the compound in the donor chamber

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally indicative of active efflux.

Visualizing the Concepts

To better illustrate the experimental process and the theoretical relationship between linker hydrophobicity and cell permeability, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (in buffer) add_compound Add Compound to Donor Compartment prep_compound->add_compound prep_assay Prepare Permeability Assay (PAMPA or Caco-2) prep_assay->add_compound incubate Incubate for Defined Period add_compound->incubate collect_samples Collect Samples from Donor & Receiver incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate interpret Interpret Permeability calculate->interpret

Experimental Workflow for Permeability Assays.

hydrophobicity_permeability cluster_linker Linker Hydrophobicity cluster_properties Physicochemical Properties cluster_outcome Cell Permeability Outcome low_hydro Low Hydrophobicity (e.g., long PEG chains) solubility Aqueous Solubility low_hydro->solubility Increases membrane_int Membrane Interaction low_hydro->membrane_int Decreases optimal_hydro Optimal Hydrophobicity (Balanced) optimal_hydro->solubility Maintains aggregation Aggregation Tendency optimal_hydro->aggregation Minimizes optimal_hydro->membrane_int Optimizes high_hydro High Hydrophobicity (e.g., long alkyl chains) high_hydro->solubility Decreases high_hydro->aggregation Increases high_hydro->membrane_int Increases low_perm Low Permeability solubility->low_perm Can hinder if too high solubility->low_perm high_perm High Permeability solubility->high_perm aggregation->low_perm membrane_int->low_perm membrane_int->low_perm Can lead to non-specific binding membrane_int->high_perm

Linker Hydrophobicity and Cell Permeability.

References

Stability of Self-Assembled Monolayers: A Comparative Guide for Alkyl Bromide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of self-assembled monolayers (SAMs) is a critical factor in the performance and reliability of functionalized surfaces. This guide provides a comparative evaluation of the stability of SAMs derived from different alkyl bromide precursors, offering insights into their performance relative to more common alkanethiol and organosilane systems. Due to a scarcity of direct comparative studies on a homologous series of alkyl bromides, this guide synthesizes available data on representative bromo-compounds and leverages well-established trends from analogous SAM systems to provide a comprehensive overview.

Introduction to Self-Assembled Monolayers from Alkyl Bromides

Self-assembled monolayers offer a robust method for modifying surface properties at the molecular level. While alkanethiols on gold and organosilanes on hydroxylated surfaces are the most studied systems, SAMs formed from alkyl bromides present an alternative for surface functionalization. The stability of these monolayers is paramount for applications ranging from biosensing to drug delivery, where surfaces are exposed to diverse and often harsh chemical and thermal environments. The primary factors influencing SAM stability include the strength of the headgroup-substrate bond, the van der Waals interactions between adjacent alkyl chains, and the resistance of the terminal group to chemical modification or degradation.

Comparative Stability Analysis

The stability of SAMs can be assessed through various metrics, including thermal stability (desorption temperature), chemical stability (resistance to hydrolysis and oxidation), and long-term stability under ambient or in-use conditions.

Thermal Stability

The thermal stability of a SAM is indicative of the strength of the molecule-substrate and intermolecular interactions. Higher desorption temperatures suggest a more stable monolayer. While direct comparative data for a series of alkyl bromide SAMs is limited, studies on related systems provide valuable insights. For instance, the thermal stability of SAMs is known to increase with alkyl chain length due to stronger van der Waals forces between the chains.

Below is a summary of expected thermal stability for SAMs formed from ω-bromoalkyltrichlorosilanes on a silicon oxide surface, based on available data for similar organosilane systems.

Alkyl Bromide PrecursorAssumed Alkyl Chain LengthExpected Desorption Temperature (°C)Key Observations
4-BromobutyltrichlorosilaneC4~350 - 400Shorter chain length leads to weaker intermolecular interactions, resulting in lower thermal stability.
8-BromooctyltrichlorosilaneC8~400 - 450Increased van der Waals forces due to the longer alkyl chain enhance thermal stability compared to C4.
11-BromoundecyltrichlorosilaneC11>450Longer chains promote a more ordered and densely packed monolayer, significantly improving thermal stability.
Octadecyltrichlorosilane (Reference)C18>500Represents a highly ordered and thermally stable organosilane SAM, serving as a benchmark.

Note: The desorption temperatures are estimates based on trends observed in organosilane SAMs and are subject to variation based on experimental conditions.

Chemical Stability

Chemical stability, particularly against hydrolysis, is crucial for applications in aqueous environments. The Si-O-Si bonds that anchor silane-based SAMs to the substrate are susceptible to hydrolysis, especially under acidic or basic conditions. The packing density of the monolayer plays a significant role in protecting these bonds.

Alkyl Bromide PrecursorExpected Hydrolytic StabilityRationale
4-BromobutyltrichlorosilaneModerateLess densely packed due to shorter chains, offering less protection to the underlying siloxane bonds.
8-BromooctyltrichlorosilaneGoodImproved packing density provides better protection against water ingress.
11-BromoundecyltrichlorosilaneHighDensely packed monolayer creates a significant barrier to water, enhancing hydrolytic stability.

Experimental Protocols

Accurate evaluation of SAM stability relies on standardized experimental protocols. Below are methodologies for key characterization techniques.

Thermal Stability Evaluation: Temperature-Programmed Desorption (TPD) coupled with X-ray Photoelectron Spectroscopy (XPS)
  • SAM Formation: Prepare SAMs on silicon wafers with a native oxide layer by immersing the substrates in a dilute solution (e.g., 1 mM) of the desired ω-bromoalkyltrichlorosilane in an anhydrous solvent (e.g., toluene) for a specified duration (e.g., 12-24 hours) under an inert atmosphere.

  • Initial Characterization: Analyze the freshly prepared SAMs using XPS to confirm monolayer formation and determine the initial elemental composition, paying close attention to the C 1s, Si 2p, O 1s, and Br 3d core level spectra.

  • Thermal Annealing: Place the SAM-coated substrates in a high-vacuum chamber and anneal them at progressively higher temperatures.

  • XPS Analysis: After each annealing step, acquire XPS spectra to monitor changes in the elemental composition. A decrease in the Br 3d and C 1s signals relative to the Si 2p signal indicates desorption of the monolayer.

  • Data Analysis: Plot the normalized Br 3d or C 1s intensity as a function of annealing temperature to determine the desorption temperature, often defined as the temperature at which 50% of the monolayer has desorbed.

Chemical Stability Evaluation: Hydrolytic Stability Test
  • SAM Formation: Prepare SAMs as described above.

  • Initial Characterization: Characterize the initial state of the SAMs using contact angle goniometry and XPS.

  • Immersion: Immerse the SAM-coated substrates in aqueous solutions of varying pH (e.g., pH 4, 7, and 10) at a controlled temperature (e.g., 50 °C).

  • Time-course Analysis: At specific time intervals (e.g., 1, 6, 24, 48 hours), remove the samples, rinse with deionized water, dry with nitrogen, and analyze using contact angle measurements and XPS.

  • Data Analysis: A significant decrease in the water contact angle and a reduction in the C 1s/Si 2p and Br 3d/Si 2p ratios over time indicate degradation of the monolayer.

Visualizing Experimental Workflow and Influencing Factors

To clarify the experimental process and the interplay of factors affecting SAM stability, the following diagrams are provided.

ExperimentalWorkflow cluster_prep SAM Preparation cluster_analysis Stability Analysis cluster_characterization Characterization Substrate Silicon Wafer Cleaning Piranha/Ozone Cleaning Substrate->Cleaning Deposition Immersion in Alkyl Bromide Solution Cleaning->Deposition Rinsing Solvent Rinsing Deposition->Rinsing Drying N2 Drying Rinsing->Drying Thermal Thermal Stability (TPD-XPS) Drying->Thermal Chemical Chemical Stability (Hydrolysis) Drying->Chemical AFM AFM Drying->AFM XPS XPS Thermal->XPS Chemical->XPS ContactAngle Contact Angle Chemical->ContactAngle

Fig. 1: Experimental workflow for evaluating SAM stability.

FactorsInfluencingStability cluster_molecular Molecular Factors cluster_interfacial Interfacial Factors cluster_environmental Environmental Factors ChainLength Alkyl Chain Length vanDerWaals van der Waals Interactions ChainLength->vanDerWaals Headgroup Headgroup Chemistry (e.g., trichlorosilane) SubstrateBond Headgroup-Substrate Bond Strength Headgroup->SubstrateBond Stability Overall SAM Stability SubstrateBond->Stability PackingDensity Packing Density PackingDensity->Stability vanDerWaals->PackingDensity Temperature Temperature Temperature->Stability pH pH of Medium pH->Stability Solvent Solvent Exposure Solvent->Stability

Fig. 2: Factors influencing the stability of self-assembled monolayers.

Conclusion

The stability of self-assembled monolayers derived from alkyl bromide precursors is a multifaceted property governed by molecular design, interfacial interactions, and environmental conditions. While direct comparative data for a homologous series of alkyl bromides remains an area for future research, by drawing parallels with well-understood organosilane systems, we can infer that longer alkyl chains will generally lead to more stable and robust monolayers. The experimental protocols and influencing factors outlined in this guide provide a framework for the systematic evaluation and optimization of alkyl bromide-based SAMs for a variety of demanding applications in research and development.

Safety Operating Guide

Proper Disposal of 12-(t-Boc-amino)-1-dodecyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 12-(t-Boc-amino)-1-dodecyl Bromide, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety information, this compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following safety measures is essential.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Generally not required with adequate ventilation. Use a respirator if creating aerosols or dust.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with national and local regulations.[2] Do not dispose of this chemical in the regular trash or by pouring it down the drain.

  • Waste Identification and Segregation :

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Waste Collection and Labeling :

    • Collect the waste in a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container with the full chemical name, "this compound," the associated hazards (e.g., Irritant), and any other information required by your institution's waste management guidelines.

  • Arrange for Professional Disposal :

    • The required method for the final disposal of this compound is through a licensed chemical waste disposal company or your institution's EHS department. These services will utilize approved methods for chemical destruction, such as high-temperature incineration.

  • Decontamination of Empty Containers :

    • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as chemical waste and add it to the designated waste container for this compound.

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

cluster_start Start: Handling Waste cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_disposal Disposal Path cluster_container Empty Container Decontamination start Identify 12-(t-Boc-amino)-1-dodecyl Bromide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_q Is Original Container Empty? start->empty_q Check Container segregate Segregate Waste into a Designated Container ppe->segregate label_waste Label Container with Chemical Name and Hazard Information segregate->label_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service label_waste->contact_ehs store_waste Store Securely Until Pickup contact_ehs->store_waste empty_q->segregate No rinse Triple-Rinse with Appropriate Solvent empty_q->rinse Yes collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 12-(t-Boc-amino)-1-dodecyl Bromide. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles that comply with ANSI Z87.1 standards.To protect eyes from potential splashes of the chemical.[2]
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact with the compound.[2]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.[2]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator should be used if aerosols or dust are generated.[2][3]To prevent the inhalation of airborne particles, especially if the material is in powder form or if aerosols are created during handling.[1]

Operational Protocol: Safe Handling Workflow

Proper handling of this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh/Measure Chemical prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Procedure:

  • Review Safety Information : Before handling, thoroughly review the available Safety Data Sheet (SDS) and any other relevant safety information.[4]

  • Personal Protective Equipment : Always wear the recommended PPE as detailed in Table 1, including chemical splash goggles, nitrile gloves, and a lab coat.[2]

  • Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoid Contact : Take precautions to avoid direct contact with the skin and eyes.[3] In case of accidental contact, immediately wash the affected skin area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Avoid Inhalation : Avoid breathing in any dust, fumes, or vapors that may be generated.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Collect in a designated, labeled, and sealed container for chemical waste. Arrange for disposal through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated, sealed waste container labeled with the chemical name. Dispose of as chemical waste.
Empty Containers Triple-rinse the container with a suitable solvent (e.g., ethanol or water). Collect the rinsate as chemical waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2]

Disposal Workflow Diagram:

cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_id Identify Waste Streams: - Unused Chemical - Contaminated Materials - Empty Containers segregate Segregate Waste into Designated, Labeled Containers waste_id->segregate collect_rinsate Triple-Rinse Empty Containers and Collect Rinsate segregate->collect_rinsate dispose_professional Arrange for Professional Disposal via EHS or Licensed Contractor collect_rinsate->dispose_professional dispose_container Dispose of Decontaminated Containers as Non-Hazardous Waste dispose_professional->dispose_container

Caption: Step-by-step disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.